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(Naphthalen-4-YL)methanesulfonyl chloride

Cat. No.: B3289205
CAS No.: 856199-38-7
M. Wt: 240.71 g/mol
InChI Key: FPAIRDIPBPUKSD-UHFFFAOYSA-N
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Description

Contextualization of Arylmethanesulfonyl Chlorides as Versatile Synthetic Intermediates

Arylmethanesulfonyl chlorides are a class of organosulfur compounds that serve as crucial intermediates in organic synthesis. Their hallmark is the sulfonyl chloride group (-SO₂Cl) attached to a methylene (B1212753) bridge, which in turn is connected to an aryl ring system. This arrangement distinguishes them from arylsulfonyl chlorides, where the sulfonyl group is directly bonded to the aromatic ring, leading to different reactivity profiles.

The primary utility of these compounds lies in their ability to react with a wide range of nucleophiles. For instance, their reaction with primary and secondary amines is a cornerstone for the synthesis of sulfonamides. researchgate.net This reaction is fundamental in medicinal chemistry for creating a variety of therapeutic agents. Similarly, reaction with alcohols in the presence of a base yields sulfonate esters. These esters are excellent leaving groups in nucleophilic substitution reactions, facilitating the construction of complex molecular architectures. Methanesulfonyl chloride, the simplest compound in this class, is widely used to introduce the "mesyl" group, which is a common protecting group for amines and a key functional group in various reactions. wikipedia.orgchemicalbook.com The versatility of arylmethanesulfonyl chlorides thus makes them indispensable tools for synthetic chemists.

Significance of Naphthalene (B1677914) Derivatives in Organic Chemistry and Chemical Biology

The naphthalene moiety, consisting of two fused benzene (B151609) rings, is a privileged structure in chemistry and biology. fiveable.mehyhpesticide.com Its rigid, planar, and π-conjugated system imparts unique photophysical and chemical properties to its derivatives. nih.gov This makes them highly valuable in several applications:

Medicinal Chemistry : The naphthalene scaffold is present in numerous pharmaceuticals, including the nonsteroidal anti-inflammatory drug Naproxen and the beta-blocker Nadolol. vedantu.comnumberanalytics.com Researchers continually explore naphthalene derivatives for potential anti-inflammatory, anti-microbial, and anti-cancer properties. hyhpesticide.com

Fluorescent Probes : Many naphthalene derivatives exhibit strong fluorescence with high quantum yields and photostability. nih.gov This property is exploited in the development of chemical sensors and imaging agents for detecting ions and biomolecules in biological systems. nih.gov

Materials Science : Naphthalene derivatives are used as building blocks for polymers, resins, and synthetic dyes. vedantu.comnumberanalytics.com Their aromatic nature contributes to the thermal stability and electronic properties of these materials.

The reactivity of the naphthalene ring system, which readily undergoes electrophilic substitution, allows for diverse functionalization, making it a versatile template for designing molecules with specific functions. hyhpesticide.comvedantu.com

Historical Development and Evolution of Research on Sulfonyl Chlorides and Their Naphthalene Congeners

The study of sulfonyl chlorides has a rich history dating back to the foundations of modern organic chemistry. Their synthesis and reactivity have been subjects of investigation for over a century. Early methods for preparing sulfonyl chlorides often involved harsh reagents like phosphorus oxychloride or oxidative chlorination. researchgate.net A significant historical application that highlighted the importance of the sulfonamide linkage, derived from sulfonyl chlorides, was the development of Prontosil, the first commercially available antibacterial sulfonamide drug, which earned Gerhard Domagk the Nobel Prize in 1939. nih.gov

Research into naphthalene-based sulfonyl chlorides grew alongside the broader understanding of naphthalene chemistry. The unique properties of the naphthalene ring led to the development of specialized reagents. For example, Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) became a widely used tool in biochemistry for fluorescently labeling amines in proteins and peptides, enabling their detection and quantification. This historical progression from simple aromatic sulfonyl chlorides to more complex, functionalized naphthalene congeners illustrates the evolution of the field, driven by the need for more sophisticated chemical tools.

Current Research Landscape and Emerging Trends for (Naphthalen-4-YL)methanesulfonyl chloride

Current research involving this compound and related compounds focuses on leveraging its unique combination of the reactive methanesulfonyl chloride group and the functional naphthalene core. Emerging trends include:

Novel Synthetic Methodologies : Chemists are developing milder and more selective methods for synthesizing sulfonyl chlorides and their derivatives. researchgate.netnih.gov Photocatalytic approaches, for instance, offer greener alternatives to traditional methods. nih.gov

Late-Stage Functionalization : A key area of interest is the "late-stage" introduction of the sulfonyl chloride or sulfonamide group into complex, drug-like molecules. This allows for the rapid diversification of potential pharmaceutical candidates. researchgate.net

Advanced Materials : The incorporation of the naphthalene moiety into polymers and other materials via reactions of this compound is being explored to create materials with tailored electronic and photophysical properties.

Chemical Biology Probes : Building on the legacy of dansyl chloride, researchers are designing new naphthalene-based sulfonyl chlorides as fluorescent probes with improved sensitivity and specificity for biological imaging and sensing applications.

The compound serves as a bridge, connecting fundamental organic synthesis with applied fields like medicinal chemistry and materials science.

Aims and Scope of Academic Inquiry into this compound

The academic inquiry into this compound is multifaceted, aiming to:

Explore and Expand Synthetic Utility : To develop new reactions and synthetic strategies that utilize its unique reactivity for the efficient construction of complex molecules.

Develop Novel Bioactive Compounds : To use it as a key building block for the synthesis of new sulfonamides and sulfonate esters with potential therapeutic applications, targeting a range of diseases.

Create Functional Materials : To investigate its use in the synthesis of novel polymers, dyes, and electronic materials that harness the properties of the naphthalene core.

Design Advanced Chemical Tools : To create sophisticated probes for chemical biology, enabling a deeper understanding of biological processes at the molecular level.

The scope of research is therefore broad, spanning from fundamental reaction discovery to the development of practical applications that can have a significant impact on science and technology.

Data Tables

Table 1: Physical and Chemical Properties of a Related Compound: Methanesulfonyl chloride

PropertyValue
Chemical Formula CH₃ClO₂S
Molar Mass 114.55 g/mol nih.gov
Appearance Colorless to pale yellow liquid nih.govchemicalbook.comilo.org
Density 1.48 g/mL at 25 °C chemicalbook.comsigmaaldrich.com
Melting Point -32 °C wikipedia.org
Boiling Point 161 °C (at 730 mmHg) wikipedia.org
Solubility Reacts with water; soluble in alcohol, ether, and most organic solvents wikipedia.org

Table 2: Common Reactions of Sulfonyl Chlorides

Reaction TypeReactantProductSignificance
Sulfonamide Formation Primary/Secondary AmineSulfonamideCore reaction for synthesizing numerous pharmaceuticals ("sulfa drugs"). wikipedia.orgnih.gov
Sulfonate Ester Formation AlcoholSulfonate EsterCreates excellent leaving groups for nucleophilic substitution reactions. wikipedia.org
Friedel-Crafts Sulfonylation Aromatic HydrocarbonSulfoneForms carbon-sulfur bonds, used in polymer and medicinal chemistry.
Reduction Reducing Agent (e.g., Zn, Na₂SO₃)Sulfinic Acid / ThiolProvides access to other sulfur oxidation states.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9ClO2S B3289205 (Naphthalen-4-YL)methanesulfonyl chloride CAS No. 856199-38-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

naphthalen-1-ylmethanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClO2S/c12-15(13,14)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPAIRDIPBPUKSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

856199-38-7
Record name naphthalen-1-ylmethanesulfonyl chloride
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Synthetic Methodologies for Naphthalen 4 Yl Methanesulfonyl Chloride

Established Synthetic Routes to (Naphthalen-4-YL)methanesulfonyl chloride

The preparation of this compound can be achieved through various established chemical transformations. These routes include chlorosulfonation reactions, the conversion of naphthalene-based thiols or sulfonic acids, and other alternative pathways developed for the synthesis of methanesulfonyl chlorides.

Chlorosulfonation Reactions and Their Variants

Direct chlorosulfonation of a suitable naphthalene (B1677914) precursor is a potential, albeit challenging, route. This method typically involves the reaction of an aromatic compound with chlorosulfonic acid. For the synthesis of this compound, the starting material would ideally be 4-methylnaphthalene. The reaction introduces the chlorosulfonyl group (-SO₂Cl) directly onto the aromatic ring. However, this method is generally more applicable for the synthesis of arylsulfonyl chlorides rather than arylmethanesulfonyl chlorides and can be complicated by issues of regioselectivity and the potential for side reactions, such as the formation of sulfones.

A variation of this approach involves the use of sulfuryl chloride (SO₂Cl₂) in the presence of a Lewis acid catalyst. This method is also an electrophilic aromatic substitution reaction. The reaction conditions, including the choice of Lewis acid and solvent, would need to be carefully optimized to favor the desired product and minimize the formation of isomers and byproducts.

Conversion from Naphthalene-Based Thiols or Sulfonic Acids

A more common and generally higher-yielding approach to arylmethanesulfonyl chlorides involves the conversion of pre-functionalized starting materials, namely (naphthalen-4-yl)methanethiol or (naphthalen-4-yl)methanesulfonic acid.

From (Naphthalen-4-YL)methanethiol:

The oxidative chlorination of (naphthalen-4-yl)methanethiol is a direct and effective method for the synthesis of the target sulfonyl chloride. This transformation can be achieved using various chlorinating and oxidizing agents. A common laboratory method involves bubbling chlorine gas through a solution of the thiol in a suitable solvent, often in the presence of water or an acid.

More modern and milder methods utilize reagents such as N-chlorosuccinimide (NCS) or a combination of an oxidizing agent and a chloride source. For instance, the use of hydrogen peroxide in the presence of a chloride source offers a greener alternative to gaseous chlorine.

From (Naphthalen-4-YL)methanesulfonic acid:

The conversion of (naphthalen-4-yl)methanesulfonic acid or its corresponding salt to the sulfonyl chloride is a well-established transformation. This is typically achieved by treating the sulfonic acid with a strong chlorinating agent. Common reagents for this purpose include:

Thionyl chloride (SOCl₂): Heating the sulfonic acid with an excess of thionyl chloride, often with a catalytic amount of dimethylformamide (DMF), is a widely used method. orgsyn.org

Phosphorus pentachloride (PCl₅): This is a powerful chlorinating agent that readily converts sulfonic acids to sulfonyl chlorides. The reaction is typically carried out by heating a mixture of the two reactants. orgsyn.org

Phosphorus oxychloride (POCl₃): While less reactive than PCl₅, phosphorus oxychloride can also be used, particularly with the sodium salt of the sulfonic acid. orgsyn.org

A general procedure for a similar conversion of sodium 2-naphthalenesulfonate to 2-naphthalenesulfonyl chloride involves reacting it with phosphorus oxytrichloride in chloroform at 90°C for 9 hours, achieving a high yield. chemicalbook.com A similar approach could be adapted for the sodium salt of (naphthalen-4-yl)methanesulfonic acid.

Alternative Synthetic Pathways for Methanesulfonyl Chlorides

Several other methods, primarily developed for the synthesis of methanesulfonyl chloride and its analogues, could potentially be adapted for this compound. One such method involves the reaction of methane (B114726) with sulfuryl chloride in the presence of a radical initiator. researchgate.net Adapting this to a more complex starting material like 4-methylnaphthalene would require significant investigation into reaction conditions to achieve selective functionalization of the methyl group.

Optimization of Reaction Conditions for Enhanced Synthesis

The efficiency and yield of the synthesis of this compound are highly dependent on the reaction conditions. Careful optimization of parameters such as solvent, temperature, and pressure is crucial for maximizing the desired product formation while minimizing side reactions.

Solvent Selection and Its Impact on Reaction Efficiency

The choice of solvent plays a critical role in the synthesis of sulfonyl chlorides, influencing reactant solubility, reaction rate, and in some cases, product stability.

For the conversion of sulfonic acids using chlorinating agents like thionyl chloride or phosphorus pentachloride, inert solvents are typically preferred to avoid side reactions. Common choices include:

Chlorinated hydrocarbons: Dichloromethane (B109758) and chloroform are often used due to their inertness and ability to dissolve a wide range of organic compounds. chemicalbook.com

Aromatic hydrocarbons: Toluene (B28343) or xylene can be suitable, particularly for reactions requiring higher temperatures.

Ethers: While generally less common for these reactions due to potential cleavage under harsh acidic conditions, in some specific cases, they might be employed.

For the oxidative chlorination of thiols, the choice of solvent is also critical. Biphasic solvent systems are sometimes employed to facilitate the reaction and separation of products. The use of aqueous media, in some cases, can be advantageous for both environmental and process safety reasons.

Reaction TypeCommon SolventsRationale for Selection
Sulfonic acid to Sulfonyl chloride (with SOCl₂ or PCl₅)Dichloromethane, Chloroform, TolueneInertness, good solubility of reactants, appropriate boiling points for reaction temperature control.
Oxidative chlorination of thiolsAcetic acid, Water, DichloromethaneCan facilitate the reaction, and in the case of water, can be a greener alternative and aid in byproduct removal.

Temperature and Pressure Profiling for Maximized Yields

Temperature:

Temperature is a critical parameter that directly influences the rate of reaction and the formation of byproducts.

Conversion of Sulfonic Acids: The reaction of sulfonic acids with chlorinating agents like thionyl chloride or phosphorus pentachloride often requires heating to proceed at a reasonable rate. For example, the synthesis of methanesulfonyl chloride from methanesulfonic acid and thionyl chloride is conducted at 95°C. orgsyn.org However, excessive temperatures can lead to decomposition of the product or starting materials. A typical temperature range for these reactions is between 60°C and 120°C.

Oxidative Chlorination of Thiols: These reactions are often exothermic and may require initial cooling to control the reaction rate and prevent over-oxidation or other side reactions. Once the initial reaction is controlled, the temperature may be gradually raised to ensure complete conversion.

Pressure:

For most laboratory-scale syntheses of sulfonyl chlorides from sulfonic acids or thiols, the reactions are conducted at atmospheric pressure. The use of elevated pressure is generally not required and can complicate the experimental setup. However, in certain industrial processes, particularly those involving gaseous reactants like chlorine, the reaction may be carried out under pressure to increase the concentration of the gas in the liquid phase and thereby enhance the reaction rate. For the synthesis of methanesulfonyl chloride from methane and sulfuryl chloride, the reaction is carried out in a high-pressure autoclave. researchgate.net Distillation for purification of the final product is often performed under reduced pressure to lower the boiling point and prevent thermal decomposition. orgsyn.org

ParameterGeneral RangeImpact on Synthesis
Temperature
Sulfonic Acid Conversion60 - 120 °CHigher temperatures increase reaction rate but can also lead to decomposition.
Thiol Oxidation0 - 50 °CInitial cooling is often necessary to control exothermicity, followed by warming to complete the reaction.
Pressure
SynthesisAtmosphericMost common for laboratory preparations.
Purification (Distillation)ReducedLowers boiling point, preventing thermal decomposition of the product.

Catalytic Strategies in the Synthesis of Sulfonyl Chlorides

The synthesis of sulfonyl chlorides, including this compound, has traditionally relied on stoichiometric reagents. However, the field is increasingly shifting towards catalytic methods to improve efficiency and reduce waste. A notable catalytic approach is the Sandmeyer-type reaction, which synthesizes sulfonyl chlorides from diazonium salts. This method often employs copper salts, such as CuCl or CuCl₂, as catalysts for the single electron transfer (SET) process. acs.org The original Meerwein chlorosulfonylation, a related reaction, has been improved by using a concentrated solution of sulfur dioxide in glacial acetic acid to increase yields. acs.org

Recent innovations have focused on developing more sustainable catalytic systems. For instance, a heterogeneous transition metal-free photocatalyst, potassium poly(heptazine imide), has been used to produce sulfonyl chlorides from arenediazonium salts under mild conditions, such as visible light irradiation at room temperature, with yields ranging from 50–95%. acs.org This method presents a sustainable alternative to the classic Meerwein reaction. acs.org

Another area of catalytic research involves the reduction of sulfonyl chlorides to thiols, which can provide insights into reversible or related synthetic pathways. Palladium catalysts have been utilized for this reduction under moderate hydrogen pressure. taylorfrancis.comgoogle.com While this is the reverse of the primary synthesis, understanding the catalytic mechanisms involved is crucial for designing new synthetic routes.

Catalytic StrategyCatalyst TypeKey FeaturesTypical Substrates
Sandmeyer-type/Meerwein ReactionCopper Salts (e.g., CuCl, CuCl₂)Involves diazonium salt intermediates; classic method for introducing sulfonyl chloride groups. acs.orgAnilines (via diazotization)
Heterogeneous PhotocatalysisPotassium Poly(heptazine imide)Metal-free, uses visible light, operates at room temperature, offering a greener alternative. acs.orgArenediazonium salts
Catalytic Reduction (for related studies)Palladium on CarbonUsed for the conversion of sulfonyl chlorides to thiols, providing mechanistic insights. taylorfrancis.comgoogle.comAromatic sulfonyl chlorides

Green Chemistry Principles Applied to this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is driven by the need to minimize environmental impact and enhance safety. nbinno.comnih.gov This involves a holistic approach that considers all aspects of the chemical process, from starting materials to the final product and associated waste streams.

Development of Solvent-Free or Reduced-Solvent Methodologies

A core principle of green chemistry is the reduction or elimination of hazardous solvents. nih.gov In the context of sulfonyl chloride synthesis, research has explored solvent-free conditions to achieve this goal. For example, a method for producing methanesulfonyl chloride from sodium methanesulfonate (B1217627) has been developed that operates without a solvent, thereby enabling low-cost, high-efficiency, and clean production. google.com Similarly, a green, solvent-free synthesis of N-sulfonylformamidines has been reported, which avoids the use of hazardous solvents in both the reaction and the isolation of products. researchgate.net These methodologies, while not specific to this compound, demonstrate the feasibility of solvent-free approaches for related sulfur-containing compounds. The philosophy that "the best solvent is no solvent" is a guiding principle in these efforts. nih.gov

Atom Economy and Waste Minimization Strategies

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. primescholars.com Traditional methods for synthesizing sulfonyl chlorides often have poor atom economy, generating significant amounts of waste. For instance, the use of reagents like thionyl chloride or phosphorus pentachloride results in byproducts that are not incorporated into the final molecule.

To improve atom economy, alternative synthetic routes are being explored. A key strategy is to design reactions where the maximum number of atoms from the reactants are incorporated into the final product. primescholars.com This can be achieved by carefully selecting starting materials and reaction pathways that minimize the formation of byproducts. primescholars.com Waste minimization also involves the use of catalytic reagents over stoichiometric ones and recycling solvents and unreacted starting materials where possible.

Exploration of Renewable and Less Hazardous Reagents

The use of hazardous reagents is a significant concern in traditional sulfonyl chloride synthesis. rsc.org Highly reactive and corrosive substances like chlorosulfonic acid, sulfuryl chloride, and phosphorus pentachloride are commonly used but pose safety and environmental risks. rsc.orgorgsyn.org

Green chemistry seeks to replace these with less hazardous and, where possible, renewable alternatives. nbinno.com For example, a clean and economical synthesis of alkanesulfonyl chlorides uses bleach-mediated oxidative chlorosulfonation of S-alkyl isothiourea salts, which is considered environmentally and worker-friendly. organic-chemistry.org Another approach involves the use of N-chlorosuccinimide for the chlorosulfonation of S-alkylisothiourea salts. organic-chemistry.org The development of metal-free synthesis of sulfonyl chlorides from thiols using ammonium nitrate and oxygen as a terminal oxidant is another example of a move towards less hazardous reagents. rsc.org

Reagent TypeTraditional ReagentsGreener AlternativesAdvantages of Greener Alternatives
Chlorinating/Oxidizing AgentChlorosulfonic acid, Thionyl chloride, Phosphorus pentachloride rsc.orgorgsyn.orgBleach (Sodium hypochlorite), N-Chlorosuccinimide, Oxygen with a catalyst rsc.orgorganic-chemistry.orgReduced toxicity and corrosivity, safer handling, and more environmentally benign byproducts.
Sulfur SourceSulfur dioxide (gaseous) organic-chemistry.orgDABSO (DABCO-sulfur dioxide complex) organic-chemistry.orgSolid, stable, and easier to handle surrogate for gaseous SO₂. organic-chemistry.org

Continuous Flow Synthesis Approaches for Scalability and Sustainability

Continuous flow chemistry has emerged as a powerful technology for the synthesis of sulfonyl chlorides, offering significant advantages in terms of scalability, safety, and sustainability. rsc.orgnih.govresearchgate.net Traditional batch processing of highly exothermic reactions, such as chlorosulfonation, can be hazardous due to the risk of thermal runaway. rsc.org Flow reactors, with their small reaction volumes and high surface-area-to-volume ratios, allow for excellent control over reaction parameters like temperature and pressure, thereby improving process safety. rsc.orgresearchgate.net

Several studies have demonstrated the benefits of continuous flow for sulfonyl chloride synthesis. A continuous flow protocol using 1,3-dichloro-5,5-dimethylhydantoin (DCH) as a dual-function reagent for the oxidative chlorination of thiols and disulfides has been developed. rsc.org This method achieves a high space-time yield in a small reactor volume with a short residence time. rsc.org Another continuous flow, metal-free protocol utilizes nitric acid, hydrochloric acid, and oxygen for the synthesis of sulfonyl chlorides from thiols and disulfides. nih.gov This process was successfully operated for over six hours, demonstrating its robustness and potential for scalable production. nih.gov The environmental impact, as measured by the process mass intensity (PMI), was found to be favorable compared to other flow processes. nih.gov Furthermore, automated continuous systems have been designed to produce multi-hundred-gram quantities of aryl sulfonyl chlorides, showcasing the potential for commercial manufacturing. nih.govresearchgate.netmdpi.com

ParameterBatch SynthesisContinuous Flow Synthesis
SafetyHigher risk of thermal runaway with exothermic reactions. rsc.orgImproved safety due to better temperature control and smaller reaction volumes. rsc.orgresearchgate.net
ScalabilityScaling up can be challenging and may require significant process redesign.More straightforward to scale by running the process for a longer duration (scaling out). mdpi.com
Process ControlLess precise control over reaction parameters.Exquisite control over temperature, pressure, and residence time. rsc.org
Space-Time YieldGenerally lower.Significantly higher, leading to more efficient production. rsc.orgmdpi.com

Reactivity and Derivatization Strategies Utilizing Naphthalen 4 Yl Methanesulfonyl Chloride

Nucleophilic Substitution Reactions of the Sulfonyl Chloride Group

The primary mode of reactivity for (naphthalen-4-yl)methanesulfonyl chloride involves nucleophilic substitution at the sulfonyl sulfur. This reaction pathway allows for the formation of stable sulfonamide, sulfonate ester, and thiosulfonate linkages, which are significant in various fields of chemical synthesis. The general mechanism proceeds via attack of a nucleophile on the sulfur atom, followed by the displacement of the chloride ion.

Formation of Sulfonamides with Primary and Secondary Amines

The reaction of this compound with primary and secondary amines is a direct and efficient method for the synthesis of N-substituted (naphthalen-4-yl)methanesulfonamides. This transformation is fundamental in synthetic chemistry due to the prevalence of the sulfonamide group in biologically active compounds. fiveable.menih.gov The reaction typically proceeds by treating the sulfonyl chloride with the amine in the presence of a base to neutralize the hydrogen chloride byproduct. wikipedia.org

Commonly used bases include organic amines like pyridine (B92270) or triethylamine (B128534), or inorganic bases such as sodium carbonate in an aqueous medium. wikipedia.orgmdpi.com The choice of conditions can be tailored based on the amine's reactivity and solubility. For instance, a simple and effective method involves reacting the sulfonyl chloride and the amine in an aqueous solution while maintaining a basic pH (8-10) with sodium carbonate. mdpi.com Alternatively, the reaction can be performed in an inert organic solvent like nitroethane, which allows for the precipitation of the amine hydrochloride salt, simplifying purification. rsc.org Methanesulfonamides are noted for being exceptionally resistant to hydrolysis under both acidic and basic conditions. wikipedia.org

Table 1: General Synthesis of Sulfonamides

Reactant 1Reactant 2ConditionsProduct
This compoundPrimary or Secondary Amine (R¹R²NH)Base (e.g., Pyridine, Triethylamine, or Na₂CO₃), Solvent (e.g., DCM, Water)N-substituted (naphthalen-4-yl)methanesulfonamide

Synthesis of Sulfonate Esters and Their Synthetic Utility

This compound reacts with alcohols to form methanesulfonate (B1217627) esters, often referred to as mesylates. wikipedia.org This reaction is typically carried out in the presence of a non-nucleophilic base like triethylamine or pyridine in a solvent such as dichloromethane (B109758) (DCM). nih.govnih.gov The formation of methanesulfonates from methanesulfonyl chloride and an alcohol is proposed to proceed through a mechanism involving the initial elimination of HCl to generate a highly reactive sulfene (B1252967) intermediate (CH₂=SO₂), which is then attacked by the alcohol. researchgate.net

The primary synthetic utility of (naphthalen-4-yl)methanesulfonate esters lies in their function as excellent leaving groups in nucleophilic substitution and elimination reactions. researchgate.netorgsyn.org The sulfonate group's ability to delocalize the negative charge makes it a much better leaving group than the original hydroxyl group. This activation of an alcohol allows for its subsequent conversion into a wide range of other functional groups via S_N2 or S_N1 pathways, depending on the substrate and reaction conditions. orgsyn.org Importantly, the formation of the sulfonate ester proceeds with retention of configuration at the carbon atom bearing the oxygen, as the C-O bond of the alcohol is not broken during this step. orgsyn.org

Reactions with Oxygen Nucleophiles (e.g., Alcohols, Phenols)

The reaction of this compound extends to a variety of oxygen nucleophiles, with alcohols and phenols being the most common. The reaction with phenols is analogous to that with alcohols, yielding aryl (naphthalen-4-yl)methanesulfonates. This transformation is typically achieved by reacting the phenol (B47542) and sulfonyl chloride in the presence of a base. orgsyn.org

These aryl sulfonate esters also serve as effective leaving groups and have been utilized as electrophilic partners in cross-coupling reactions. orgsyn.org The methanesulfonate group can also be employed as a robust protecting group for phenols, as it is stable under various conditions but can be cleaved when necessary. The reaction with water leads to hydrolysis, producing the corresponding (naphthalen-4-yl)methanesulfonic acid, although this is often an undesirable side reaction during synthesis. wikipedia.org

Table 2: General Synthesis of Sulfonate Esters

Reactant 1Reactant 2ConditionsProduct
This compoundAlcohol (R-OH) or Phenol (Ar-OH)Base (e.g., Pyridine, Triethylamine), Solvent (e.g., DCM)(Naphthalen-4-yl)methanesulfonate ester

Reactions with Sulfur Nucleophiles (e.g., Thiols, Thioethers)

Sulfonyl chlorides can react with sulfur nucleophiles, such as thiols. One key transformation is the synthesis of thiosulfonates. While various methods exist, one approach involves the reductive homocoupling of sulfonyl chlorides using a copper catalyst and an amine as a mild reductant to produce symmetrical thiosulfonates. Another pathway is the reaction of sulfonyl chlorides with thiols or their corresponding sodium salts.

A significant reaction involving thiols is the reduction of the sulfonyl chloride itself. For example, sulfonyl chlorides can be reduced to the corresponding thiophenols by treatment with triphenylphosphine (B44618) (PPh₃) in a suitable solvent like toluene (B28343). orgsyn.org This reaction proceeds rapidly and offers a clean conversion, which can be advantageous over other reduction methods like using zinc dust and acid. orgsyn.org

Carbon-Carbon Bond Forming Reactions Involving this compound

While primarily used in nucleophilic substitution reactions to form heteroatom bonds, the sulfonyl group derived from this compound can participate in carbon-carbon bond-forming reactions, particularly through modern catalytic methods.

Transition Metal-Catalyzed Coupling Reactions (e.g., Sulfonylation of Alkenes)

Recent advances in organic synthesis have established methods for the sulfonylation of alkenes using sulfonyl chlorides or their precursors. One prominent method is the copper-catalyzed sulfonylation of alkenes. In these reactions, a sulfonyl radical is generated and adds across a C-C double bond. For instance, a copper-catalyzed dehydrogenated methylsulfonylation of alkenes has been developed using CH₃SSO₃Na as the sulfonyl source, which provides a pathway to allyl and alkenyl methyl sulfones. A study demonstrated that naphthylene is a suitable substrate for this type of transformation, yielding the corresponding sulfonylated product with high efficiency.

Functionalization of Unsaturated Hydrocarbons

The sulfonyl chloride group in this compound is expected to react with unsaturated hydrocarbons, such as alkenes and alkynes, through various pathways, including radical and ionic mechanisms. magtech.com.cnresearchgate.net These reactions are powerful methods for carbon-carbon and carbon-sulfur bond formation.

Generally, the addition of sulfonyl chlorides to unsaturated compounds can be catalyzed by transition metals (like copper salts) or initiated by light. acs.orgthieme-connect.com In copper-catalyzed systems, a free-radical, redox-transfer chain mechanism is often proposed. acs.org The reaction typically involves the formation of a sulfonyl radical which then adds to the unsaturated bond. researchgate.net

For example, the reaction with acetylenes can lead to the formation of β-chlorovinyl sulfones. acs.orgthieme-connect.com The stereochemical outcome of such additions can often be controlled by the reaction conditions. The use of polar solvents tends to favor trans-addition products, while less polar solvents can lead to the preferential formation of cis-adducts. acs.org A notable method for the highly stereoselective synthesis of (Z)-β-chlorovinyl sulfones involves the copper(I) chloride-catalyzed addition of sulfonyl chlorides to acetylenes in the presence of dimethyl sulfide. thieme-connect.com

In addition to alkynes, sulfonyl chlorides add to alkenes to yield β-chloro sulfones under radical conditions. thieme-connect.com However, under acidic promotion, a different pathway can be accessed, leading to the regioselective synthesis of β-hydroxyl sulfone derivatives. thieme-connect.com This acid-promoted reaction likely proceeds through an electrophilic attack on the alkene, followed by the capture of a nucleophile like water. thieme-connect.com More recent developments include photocatalytic methods for the enantioselective hydrosulfonylation of α,β-unsaturated carbonyl compounds, which generates enantioenriched α-chiral sulfones. nih.gov

Table 1: Representative Reactions of Sulfonyl Chlorides with Unsaturated Hydrocarbons

Reaction Type Substrate Reagents/Conditions Product Type Reference
Radical Addition Phenylacetylene Benzenesulfonyl chloride, CuCl (E/Z)-β-Chlorovinyl sulfone acs.org
Stereoselective Addition Acetylenes Sulfonyl chloride, CuCl, Me₂S, Toluene, 110°C (Z)-β-Chlorovinyl sulfone thieme-connect.com
Hydroxyl Sulfonylation Styrene Sulfonyl chloride, H₂O, cat. Sulfonic acid β-Hydroxyl sulfone thieme-connect.com
Photocatalytic Hydrosulfonylation α,β-Unsaturated Carbonyls Sulfonyl chloride, Chiral Ni-catalyst, Visible light Enantioenriched α-chiral sulfone nih.gov

Electrophilic Aromatic Substitution on the Naphthalene (B1677914) Moiety

The naphthalene ring system of this compound is susceptible to electrophilic aromatic substitution (EAS), a cornerstone of arene chemistry. wordpress.comlibretexts.org Naphthalene is generally more reactive than benzene (B151609) in EAS reactions due to the lower loss of resonance energy in forming the cationic intermediate (a naphthalenonium ion). libretexts.org

Substitution on naphthalene can occur at either the α-position (C1, C4, C5, C8) or the β-position (C2, C3, C6, C7). The α-position is typically more reactive and kinetically favored because the intermediate carbocation is more stabilized by resonance; it can be drawn with more resonance structures that preserve one of the benzene rings as fully aromatic. libretexts.orgyoutube.com The methanesulfonyl chloride group (-CH₂SO₂Cl) attached at the 4-position is an electron-withdrawing group, which deactivates the naphthalene ring towards electrophilic attack. However, substitution will still occur, primarily on the unsubstituted ring.

Typical EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. wordpress.com

Nitration and Halogenation: These reactions on naphthalene typically yield the α-substituted product under kinetic control. youtube.com

Sulfonation: The sulfonation of naphthalene is a classic example of thermodynamic versus kinetic control. At lower temperatures (e.g., 80°C), the kinetically favored α-naphthalenesulfonic acid is the major product. At higher temperatures (e.g., 160°C), the more sterically hindered but thermodynamically more stable β-naphthalenesulfonic acid predominates. wordpress.comlibretexts.org

Friedel-Crafts Acylation: The regiochemical outcome can be influenced by the solvent. In non-polar solvents like carbon disulfide, α-acylation is preferred. In more polar solvents like nitrobenzene, the bulkier acylating agent may preferentially attack the β-position to minimize steric hindrance. libretexts.org

For this compound, electrophilic attack would be directed to the unsubstituted ring. The primary sites of substitution would be the C5 and C8 positions (α-positions) and to a lesser extent, the C6 and C7 positions (β-positions).

Reductive Transformations of this compound

The sulfonyl chloride functional group is readily transformed via reduction into other sulfur-containing moieties, most notably thiols. This conversion is a valuable synthetic tool. Several methods exist for the reduction of aryl sulfonyl chlorides to the corresponding thiols. core.ac.uk

Common reducing agents include:

Lithium aluminum hydride (LiAlH₄): A powerful reducing agent capable of converting sulfonyl chlorides to thiols. taylorfrancis.com

Zinc powder and acid: This classical method effectively reduces sulfonyl chlorides but generates metal salt byproducts. core.ac.uk

Catalytic Hydrogenation: This method involves reacting the sulfonyl chloride with hydrogen gas under pressure in the presence of a metal catalyst, such as palladium or platinum. taylorfrancis.comgoogle.comgoogle.com The process often requires a base to neutralize the hydrogen chloride formed during the reaction. google.comgoogle.com Using a palladium catalyst supported on carbon, often in the presence of a base, can lead to high conversion and selectivity for the thiol. google.com In some cases, disulfides may be formed as byproducts, which can subsequently be reduced to the thiol. taylorfrancis.com

Triphenylphosphine: A milder method involves using triphenylphosphine in a solvent like toluene to achieve the reduction. organic-chemistry.org

Another important reductive transformation is the conversion to sulfinamides. This can be achieved through an in situ reduction of the sulfonyl chloride in the presence of an amine. nih.gov For example, treating a sulfonyl chloride with triphenylphosphine and an amine provides a direct route to the corresponding sulfinamide. nih.gov

Table 2: Summary of Reductive Methods for Sulfonyl Chlorides

Product Type Reagents/Conditions Key Features Reference
Thiol LiAlH₄ Powerful, non-catalytic reduction taylorfrancis.com
Thiol Zn, Acid Classical method, generates metal waste core.ac.uk
Thiol H₂, Pd/C catalyst, Base Catalytic, high selectivity, requires pressure google.com
Thiol Triphenylphosphine, Toluene Mild, convenient laboratory method organic-chemistry.org
Sulfinamide Triphenylphosphine, Amine, Base One-pot synthesis from sulfonyl chloride nih.gov

Development of Library Synthesis and Combinatorial Approaches

Sulfonyl chlorides are exceptionally useful building blocks in combinatorial chemistry and library synthesis, primarily due to the robust and high-yielding formation of sulfonamides upon reaction with a wide array of primary and secondary amines. enamine.netsigmaaldrich.com This reactivity allows for the rapid generation of large, diverse collections of molecules for screening in drug discovery and materials science. nih.gov

This compound, with its distinct naphthalene scaffold, is well-suited for such applications. The naphthalene core provides a rigid, lipophilic framework that is present in many biologically active compounds. By reacting this compound with a library of diverse amines, a corresponding library of (naphthalen-4-yl)methanesulfonamides can be synthesized in parallel.

The process can be further expanded by using bifunctional building blocks where chemoselectivity can be exploited. For instance, sulfonyl chlorides that also contain another reactive handle allow for sequential or orthogonal derivatization. nih.gov In the case of this compound, a library could be generated via sulfonamide formation, followed by a second diversification step involving electrophilic substitution on the naphthalene ring. This strategy dramatically increases the structural diversity accessible from a single starting scaffold. The selection of sulfonyl chlorides for library synthesis often involves filtering for compounds that provide clean reactions and high yields under standardized parallel synthesis conditions. enamine.net

Mechanistic Investigations of Naphthalen 4 Yl Methanesulfonyl Chloride Reactivity

Elucidation of Reaction Pathways for Sulfonyl Chloride Functionalization

The functionalization of (Naphthalen-4-YL)methanesulfonyl chloride is expected to proceed through several potential mechanistic pathways, including nucleophilic substitution, radical reactions, or an elimination-addition sequence, depending on the specific reaction conditions.

Nucleophilic substitution at the sulfur atom is a primary reaction pathway for sulfonyl chlorides. The distinction between a unimolecular (Sₙ1) and a bimolecular (Sₙ2) mechanism is critical for understanding reactivity.

The unimolecular (Sₙ1) pathway, which would involve the formation of a high-energy sulfonyl cation intermediate, is generally not favored for sulfonyl chlorides under typical solvolytic conditions. beilstein-journals.orgnih.gov Claims of Sₙ1 mechanisms for certain substituted benzenesulfonyl chlorides have been rendered unlikely by more recent and comprehensive studies. beilstein-journals.orgnih.gov Therefore, it is highly probable that this compound reacts with nucleophiles through a concerted or stepwise Sₙ2 pathway.

In addition to ionic pathways, sulfonyl chlorides can participate in radical reactions. These reactions typically proceed under photochemical or thermal conditions in the presence of a radical initiator. The process involves the homolytic cleavage of the sulfur-chlorine bond to generate a sulfonyl radical (RSO₂•).

Recent advancements have shown that sulfonyl chlorides are effective precursors for sulfonyl radicals, which can then engage in a variety of transformations, including additions to unsaturated bonds. acs.org For instance, visible-light photocatalysis can induce the formation of sulfonyl radicals from sulfonyl chlorides, which can then be used to construct allylic sulfones or other sulfonated products. koreascience.kr It is therefore plausible that this compound could serve as a source for the (naphthalen-4-yl)methanesulfonyl radical under appropriate radical-generating conditions, expanding its synthetic utility beyond traditional nucleophilic substitution reactions.

A distinct mechanistic pathway available to alkanesulfonyl chlorides possessing an α-hydrogen is the elimination-addition mechanism, which proceeds through a highly reactive sulfene (B1252967) intermediate (RCH=SO₂). beilstein-journals.orgnih.gov This pathway is particularly favored under basic conditions, often with the use of tertiary amines.

The mechanism for the formation of methanesulfonates from methanesulfonyl chloride and an alcohol in the presence of a non-nucleophilic base is believed to involve an initial E1cb elimination to generate the parent sulfene (CH₂=SO₂). beilstein-journals.org This is followed by the rapid attack of the alcohol on the sulfene. Since this compound possesses two hydrogens on the methylene (B1212753) carbon adjacent to the sulfonyl group, it is a prime candidate for this type of reaction. In the presence of a suitable base, it would be expected to eliminate hydrogen chloride to form the transient sulfene, (naphthalen-4-yl)methylene-dioxosulfur(VI), which would then be readily trapped by any nucleophile present in the reaction mixture.

Kinetic Studies and Reaction Rate Determination

Kinetic studies are essential for elucidating reaction mechanisms. For sulfonyl chlorides, the influence of solvent and substituents on the reaction rate provides significant insight into the structure of the transition state.

The rates of solvolysis of sulfonyl chlorides are highly dependent on the properties of the solvent. The extended Grunwald-Winstein equation, log(k/k₀) = lN_T + mY_Cl, is a powerful tool for analyzing these effects. In this equation, l represents the sensitivity of the solvolysis rate to the solvent's nucleophilicity (N_T), and m represents the sensitivity to the solvent's ionizing power (Y_Cl).

Kinetic data for the solvolysis of 4-(acetylamino)-1-naphthalenesulfonyl chloride in 24 different solvents yielded l and m values of 0.76 and 0.37, respectively. wikipedia.org These values, and particularly the l/m ratio of 2.1, are indicative of a bimolecular (Sₙ2) mechanism with significant nucleophilic solvent assistance. wikipedia.org The kinetic solvent isotope effect (KSIE) for this compound in methanol (B129727) was determined to be k(CH₃OH)/k(CH₃OD) = 1.75, which further supports a mechanism involving general-base catalysis by the solvent in a bimolecular transition state. wikipedia.org It is anticipated that the solvolysis of this compound would exhibit a similar dependence on solvent properties.

Table 1: Grunwald-Winstein Parameters for Naphthalenesulfonyl Chloride Analog and Benzenesulfonyl Chloride

Compound l (Sensitivity to Nucleophilicity) m (Sensitivity to Ionizing Power) l/m Ratio Proposed Mechanism Source
4-(Acetylamino)-1-naphthalenesulfonyl chloride 0.76 0.37 2.1 Dissociative Sₙ2 wikipedia.org
Benzenesulfonyl chloride 1.01 0.61 1.7 Sₙ2 wikipedia.org

The electronic nature of substituents on the naphthalene (B1677914) ring is expected to influence the reactivity of this compound. The Hammett equation provides a framework for quantifying these effects. For bimolecular nucleophilic substitution reactions of arenesulfonyl chlorides, electron-withdrawing substituents on the aromatic ring generally accelerate the reaction by increasing the electrophilicity of the sulfur atom. This is reflected in a positive Hammett reaction constant (ρ).

For example, studies on a series of para-substituted benzenesulfonyl chlorides have consistently shown that electron-withdrawing groups like nitro groups increase the rate of solvolysis, while electron-donating groups like methoxy (B1213986) groups decrease it, which is consistent with an Sₙ2 pathway. nih.govcdnsciencepub.com It is therefore predicted that introducing electron-withdrawing substituents (e.g., -NO₂, -CN, -Br) onto the naphthalene ring of this compound would increase its rate of reaction in bimolecular substitutions. Conversely, electron-donating groups (e.g., -OCH₃, -CH₃) would be expected to decrease the rate.

Table 2: Hypothetical Relative Rate Constants for Substituted this compound Analogs in a Bimolecular Reaction

Substituent (X) on Naphthalene Ring Electronic Effect Expected Relative Rate (k_rel)
-OCH₃ Electron-Donating < 1
-H Reference 1
-Br Electron-Withdrawing > 1
-NO₂ Strongly Electron-Withdrawing >> 1

Note: This table is illustrative and presents expected trends based on established principles of physical organic chemistry. Actual rate constants would require experimental determination.

Identification and Characterization of Reaction Intermediates

The reactivity of sulfonyl chlorides, including this compound, is central to their application in organic synthesis. Understanding the intermediates formed during their reactions is crucial for predicting reaction outcomes and optimizing conditions. While direct spectroscopic or trapping evidence for reaction intermediates of this compound is not extensively documented in publicly available literature, mechanistic studies on analogous arenesulfonyl chlorides provide a strong basis for inferring the likely transient species.

Reactions of sulfonyl chlorides with nucleophiles are generally considered to proceed through either a concerted SN2-like mechanism or a stepwise addition-elimination (SAN) pathway. nih.gov In the case of arenesulfonyl chlorides, the mechanism can be influenced by the solvent, the nucleophile, and the substituents on the aromatic ring. nih.gov For many arenesulfonyl chlorides, a bimolecular nucleophilic substitution (SN2) is the proposed dominant pathway. mdpi.com

In an SN2 mechanism, the reaction proceeds through a single transition state without the formation of a stable intermediate. However, under certain conditions, particularly with strong nucleophiles or in polar aprotic solvents, a stepwise mechanism involving a pentacoordinate sulfurane intermediate may become accessible. While computational studies on methanesulfonyl chloride have indicated a double-well potential energy surface suggesting an SN2-like profile in the gas phase, the presence of the bulky and electronically distinct naphthalene moiety in this compound could influence the stability of potential intermediates. mdpi.com

In some specialized reactions, such as those involving photochemical activation, sulfonyl chlorides can generate sulfonyl radical intermediates. acs.orgresearchgate.net These radical species can then participate in various addition and cyclization reactions. Trapping experiments using radical traps like DMPO have been used to confirm the presence of aryl radicals in related systems. acs.org

Given the structural similarities to other arenesulfonyl chlorides, the following table outlines the potential intermediates that could be formed in reactions of this compound under different conditions, based on studies of analogous compounds.

Potential Intermediate Proposed Structure Method of Generation/Observation (in Analogous Systems) Characterization Data (Hypothetical for title compound)
Pentacoordinate Sulfurane AdductA trigonal bipyramidal structure with the nucleophile and leaving group in apical positions.Postulated in addition-elimination (SAN) mechanisms with strong nucleophiles.Would likely be a high-energy, transient species. Spectroscopic identification would be challenging.
Sulfonyl RadicalA radical centered on the sulfur atom.Photochemical or radical-initiated reactions. acs.orgresearchgate.netDetectable by radical trapping experiments followed by mass spectrometry or EPR spectroscopy. acs.org
Ion-Dipole ComplexA pre-reaction complex between the sulfonyl chloride and the nucleophile.Computationally predicted for gas-phase SN2 reactions of arenesulfonyl chlorides. mdpi.comCharacterized by specific intermolecular distances and interaction energies in computational models.
Zwitterionic IntermediateFormed in reactions with tertiary amines or other neutral nucleophiles.Trapping experiments in reactions of benzynes with tertiary sulfonamides. nih.govCould potentially be identified by NMR spectroscopy at low temperatures.

Transition State Analysis and Energy Profiles

The transition state structure and its associated energy barrier are fundamental to understanding the kinetics and mechanism of reactions involving this compound. For nucleophilic substitution reactions of arenesulfonyl chlorides, computational studies and kinetic data have provided significant insights into the nature of the transition state.

For the chloride-chloride exchange reaction in benzenesulfonyl chloride, DFT calculations have shown a central transition state flanked by reactant and product ion-dipole complexes, which is characteristic of an SN2 energy profile. mdpi.com The transition state features an elongated S-Cl bond to the leaving group and a partially formed S-Nu bond with the incoming nucleophile. The geometry around the sulfur atom is typically trigonal bipyramidal.

Kinetic studies on the solvolysis of 5-dimethylamino-naphthalene-1-sulfonyl chloride, a structurally related compound, revealed relatively small positive activation enthalpies (ΔH‡) and large negative activation entropies (ΔS‡). koreascience.kr These values are consistent with a bimolecular (SN2) mechanism, which involves a highly ordered transition state. The large negative entropy of activation suggests the association of multiple molecules in the transition state, which is a hallmark of an associative mechanism.

The energy profile for the reaction of this compound with a nucleophile is expected to be influenced by both steric and electronic factors of the naphthalen-4-yl group. The bulky nature of the naphthalene ring could potentially increase the energy of the transition state due to steric hindrance. Conversely, the electronic properties of the naphthalene system can affect the stability of the developing charges in the transition state.

The following table summarizes key energetic parameters that would be characteristic of the transition state for the reaction of this compound, based on data for analogous arenesulfonyl chlorides.

Parameter Description Typical Value Range for Arenesulfonyl Chlorides Implication for this compound
Activation Enthalpy (ΔH‡)The energy barrier for the reaction.12.0 to 15.9 kcal·mol-1 (for solvolysis of a related naphthalenesulfonyl chloride) koreascience.krA positive value in this range would support a bimolecular mechanism.
Activation Entropy (ΔS‡)The change in disorder from reactants to the transition state.-23.1 to -36.3 cal·mol-1·K-1 (for solvolysis of a related naphthalenesulfonyl chloride) koreascience.krA large negative value would indicate a highly ordered, associative transition state, characteristic of an SN2 pathway.
Gibbs Free Energy of Activation (ΔG‡)The overall energy barrier, combining enthalpy and entropy.Calculated from ΔH‡ and ΔS‡. For a related system, ΔG‡ in MeCN solution is around 16.2 kcal/mol. mdpi.comDetermines the reaction rate at a given temperature.
Kinetic Solvent Isotope Effect (KSIE)The ratio of the rate constant in a protic solvent to its deuterated counterpart (kH/kD).1.34 to 1.88 (for a related naphthalenesulfonyl chloride) koreascience.krA value in this range is indicative of a bimolecular mechanism, possibly with general-base catalysis by the solvent.

This table presents data extrapolated from studies on analogous arenesulfonyl and naphthalenesulfonyl chlorides. The precise values for this compound would require specific experimental or computational investigation.

Applications of Naphthalen 4 Yl Methanesulfonyl Chloride in Advanced Chemical Synthesis and Materials Science

Precursor for the Synthesis of Diverse Organic Molecules

The unique structural combination of a naphthalene (B1677914) core and a reactive methanesulfonyl chloride group makes (Naphthalen-4-YL)methanesulfonyl chloride a versatile precursor for creating a wide array of organic molecules. Its utility spans the construction of complex heterocyclic frameworks, the synthesis of natural products, and the development of advanced fluorescent materials.

Construction of Complex Heterocyclic Systems

The sulfonyl chloride moiety of this compound is a key functional group for the synthesis of various heterocyclic compounds. It readily reacts with nucleophiles, such as amines, to form stable sulfonamide linkages, which are integral to the structure of many biologically active molecules. This reactivity allows for the incorporation of the bulky and chromophoric naphthalen-4-ylmethyl group into different molecular scaffolds.

For instance, the reaction of sulfonyl chlorides with appropriate binucleophiles is a common strategy for building heterocyclic rings. Research has shown that related sulfonyl chlorides can be used to synthesize a variety of heterocyclic systems, including those containing pyrimidine (B1678525) and thiadiazole rings. researchgate.netechemcom.com One-pot reactions involving β-sulfonyl styrenes and bifunctional reagents can lead to the formation of sulfonyl-substituted tetrahydropyrans, demonstrating the utility of the sulfonyl group in facilitating complex cyclizations. researchgate.net The naphthalene moiety, in these cases, can be envisioned to impart specific physicochemical properties, such as fluorescence or enhanced biological interactions, to the final heterocyclic product. The synthesis of novel naphthalene-heterocycle hybrids is an active area of research, with applications in the development of new therapeutic agents. nih.gov

Role in Natural Product Synthesis

Naphthalene and its derivatives are core structures in a multitude of natural products that exhibit a wide range of biological activities. chemistryviews.org While direct applications of this compound in the total synthesis of natural products are not extensively documented, its potential as a synthetic intermediate is significant. The synthesis of natural products containing a naphthalene core often involves multi-step sequences where the naphthalene scaffold is constructed from simpler aromatic precursors. chemistryviews.org

However, synthetic strategies that start from functionalized naphthalene derivatives can offer more efficient routes. chemistryviews.org In this context, this compound could serve as a valuable building block. The methanesulfonyl group is an excellent leaving group, which can be displaced in substitution reactions to attach the naphthalen-4-ylmethyl fragment to a more complex molecular backbone. This approach could be particularly useful in the late-stage functionalization of natural product precursors. General methods for the synthesis of naphthalene-derived natural products often rely on cyclization reactions to form the naphthalene ring system. researchgate.net The use of pre-functionalized naphthalenes like this compound could circumvent some of these steps, providing a more direct pathway to the target molecules.

Preparation of Fluorescent Dyes and Probes

The naphthalene ring system is a well-known fluorophore, and its derivatives are widely used in the development of fluorescent dyes and probes for various applications, including biological imaging and chemical sensing. The incorporation of a reactive group, such as a sulfonyl chloride, onto the naphthalene scaffold allows for the covalent attachment of the fluorophore to other molecules of interest.

This compound can serve as a precursor for the synthesis of naphthalimide-based fluorescent probes. nih.gov Naphthalimides are known for their excellent photostability and high fluorescence quantum yields. By reacting this compound with appropriate amines, it is possible to create sulfonamide-containing naphthalimide derivatives that can function as targeted fluorescent probes. nih.gov For example, sulfonamide-naphthalimide conjugates have been developed as potential probes for tumor imaging. nih.gov The general principle involves the reaction of the sulfonyl chloride with an amino-functionalized dye or a biomolecule, leading to a stable sulfonamide linkage. This strategy has been employed to create probes for detecting various analytes, such as hydrogen sulfide, by designing molecules where the fluorescence is quenched or enhanced upon reaction. researchgate.net

Probe TypePrecursor MoietyTarget Analyte/ApplicationReference
Sulfonamide-NaphthalimideThis compound (potential)Tumor Imaging nih.gov
Amine-reactive ProbeNaphthalene-2-sulfonyl chlorideDetermination of amines biosynth.com
H2S Probe2,4-DinitrobenzenesulfonylHydrogen Sulfide Detection researchgate.net

Functionalization Agent in Polymer Chemistry and Material Science

The reactivity of the sulfonyl chloride group also makes this compound a valuable tool for modifying and creating new materials with tailored properties. Its applications in this field range from the synthesis of specialized polymers to the surface functionalization of various substrates.

Synthesis of Sulfonated Polymers and Membranes

Sulfonated polymers are an important class of materials, particularly for applications in ion-exchange membranes for fuel cells, water treatment, and other separation technologies. The sulfonic acid groups (-SO3H) or sulfonate salts (-SO3Na) incorporated into the polymer backbone provide ionic conductivity and hydrophilicity.

While the direct polymerization of this compound is not a common route, it can be used as a sulfonating agent or a co-monomer in the synthesis of specialty polymers. A more common approach is the post-sulfonation of a pre-existing polymer, but this can sometimes lead to a lack of control over the degree and position of sulfonation. An alternative is the polymerization of monomers that already contain a protected or precursor sulfonic acid group.

A well-established method for creating sulfonated naphthalene-based polymers is the polycondensation of naphthalene with formaldehyde, followed by sulfonation. researchgate.nete3s-conferences.org This produces polymethylene naphthalene sulfonate, a superplasticizer used in concrete. e3s-conferences.org In a related manner, this compound could be used to introduce the naphthalenesulfonyl moiety into polymers containing nucleophilic side chains (e.g., hydroxyl or amino groups). Furthermore, related naphthalene sulfonic acid derivatives have been used to create complexes with tin, which act as effective photostabilizers for polymers like poly(vinyl chloride) (PVC). nih.gov

Polymer/Membrane TypeSynthetic StrategyApplicationReference
Polymethylene naphthalene sulfonatePolycondensation of naphthalene and formaldehydeConcrete superplasticizer researchgate.nete3s-conferences.org
Tin-naphthalene complexes in PVCAdditive blendingPhotostabilizer for PVC nih.gov
Cation-exchange membrane modificationChlorosulfonation and aminationIon-selective transport nih.gov

Surface Functionalization of Materials

The modification of material surfaces is crucial for a wide range of applications, from biocompatible implants to heterogeneous catalysis. This compound offers a means to covalently attach the naphthalen-4-ylmethylsulfonyl group to surfaces that are rich in nucleophilic sites, such as hydroxyl or amine groups.

This surface functionalization can be used to alter the surface properties of a material, such as its hydrophobicity, chemical reactivity, or affinity for other molecules. For example, the surface of a sulfonated membrane can be modified by converting the sulfonate groups to sulfonyl chlorides with thionyl chloride, followed by reaction with a diamine to create a cationic layer. nih.gov This process, which involves the formation of a sulfonamide bond, can be used to control the ion-transport properties of the membrane. nih.gov While this example starts from a sulfonated surface, a similar principle could be applied by reacting this compound with a surface that has available nucleophiles. The Sulfur(VI) Fluoride Exchange (SuFEx) reaction, a click chemistry process closely related to sulfonyl chloride chemistry, has been used for the surface modification of carbon materials and polymers, highlighting the versatility of sulfonyl-based reagents in materials science. researchgate.net

Utilization as a Protecting Group Strategy in Multistep Synthesis

In the intricate field of multistep organic synthesis, the strategic use of protecting groups is a cornerstone for achieving high yields and stereoselectivity. Protecting groups are temporarily introduced to mask a reactive functional group, preventing it from undergoing unwanted reactions during subsequent synthetic transformations. The ideal protecting group should be easy to introduce and remove, stable under a variety of reaction conditions, and should not interfere with the desired transformations. organic-chemistry.orguchicago.edu

While direct research on "this compound" as a protecting group is not extensively documented in publicly available literature, its structural similarity to other naphthalenesulfonyl chlorides, such as 1- and 2-naphthalenesulfonyl chloride, allows for an informed discussion of its potential applications and properties in protecting group strategies. Naphthalenesulfonyl derivatives, much like the more common tosyl (p-toluenesulfonyl) group, are primarily employed for the protection of amines. acs.orgnih.gov The naphthalene moiety offers distinct electronic and steric properties that can be exploited to fine-tune the stability and cleavage conditions of the resulting sulfonamide.

The introduction of a naphthalenesulfonyl protecting group typically involves the reaction of the amine with the corresponding naphthalenesulfonyl chloride in the presence of a base. This reaction is generally efficient and leads to the formation of a stable sulfonamide. utdallas.edu

A key aspect of any protecting group strategy is its selective removal, or deprotection. Research into naphthalenesulfonyl groups has revealed several methods for their cleavage. For instance, 2-naphthalenesulfonyl amides can be cleaved under reductive conditions. A study has shown that these groups can be smoothly cleaved by reagents such as magnesium in methanol (B129727) (Mg/MeOH). acs.org This method is particularly noteworthy as it offers a degree of selectivity; for example, a 2-naphthalenesulfonyl group can be cleaved in the presence of a tosyl group, highlighting the potential for orthogonal protection strategies. acs.org Orthogonal protection refers to the use of multiple protecting groups in a single molecule that can be removed under different, non-interfering conditions. organic-chemistry.org

The table below summarizes the reductive cleavage of different arenesulfonyl derivatives, providing insight into the potential deprotection conditions for a (naphthalen-4-yl)methanesulfonyl group based on the behavior of its analogs.

Protected Amine DerivativeDeprotection ReagentReaction ConditionsYield (%)Reference
N-(2-Naphthalenesulfonyl)indoleMg/MeOHReflux, 2h85 acs.org
N-(2-Naphthalenesulfonyl)anilineMg/MeOHReflux, 2h92 acs.org
N-TosylindoleMg/MeOHReflux, 48h20 acs.org
N-Tosyl-N-methylanilineMg/MeOHReflux, 48hNo reaction acs.org

The data indicates that the 2-naphthalenesulfonyl group is significantly more labile to reductive cleavage with Mg/MeOH compared to the tosyl group. This difference in reactivity is attributed to the lower reduction potential of the naphthalene ring system. acs.org It is plausible that a (naphthalen-4-yl)methanesulfonyl group would exhibit similar reactivity, offering a valuable alternative to traditional sulfonyl protecting groups, especially when mild and selective deprotection is required.

The stability of the protecting group to various reaction conditions is another critical factor. Sulfonamides are generally known for their high stability towards a wide range of reagents and conditions, including acidic and basic environments, which makes them robust protecting groups for amines. nih.gov The specific stability profile of a (naphthalen-4-yl)methanesulfonamide would need to be empirically determined, but it is expected to be comparable to other arenesulfonamides.

Biomolecular Interactions and Mechanistic Biochemistry of Naphthalen 4 Yl Methanesulfonyl Chloride Derivatives

Design and Synthesis of (Naphthalen-4-YL)methanesulfonyl chloride-Derived Biochemical Probes

The core structure of this compound serves as a scaffold for the design and synthesis of specialized biochemical probes. These probes are instrumental in studying biological systems by allowing for the detection and characterization of molecular interactions. The synthesis of such probes often involves the reaction of the parent sulfonyl chloride with an appropriate amine or other nucleophile that incorporates a reporter group. researchgate.netwjpsonline.com

Common strategies in the design of biochemical probes derived from naphthalene (B1677914) sulfonamides include the incorporation of:

Fluorophores: Naphthalene derivatives can be functionalized with fluorescent tags to allow for visualization and tracking within cellular environments. For instance, a new fluorescent probe with a Schiff base structure was synthesized using a naphthalimide derivative as the fluorescent group, which showed a strong fluorescence that was quenched upon coordination with Cu2+ ions. nih.gov

Biotin (B1667282) Tags: The addition of a biotin moiety allows for strong and specific binding to avidin (B1170675) or streptavidin, facilitating purification and detection of target proteins.

Photoaffinity Labels: These groups can be activated by light to form a covalent bond with the target molecule, enabling the identification of binding partners.

The synthesis of these probes is a multi-step process. For example, the synthesis of 2-chloro-N-(4-selenocyanatonaphthalen-1-yl)acetamide was achieved from the reaction of 4-selenocyanatonaphthalen-1-amine with chloroacetyl chloride. biointerfaceresearch.com This intermediate could then be further modified to introduce various functionalities. Similarly, a library of fluorinated isothiocyanates (F-ITCs) was synthesized to act as chemical probes, demonstrating how the core structure can be adapted for specific experimental needs. ljmu.ac.uk The development of naphthalene-pregnen derivatives also highlights the synthetic strategies used to create complex biomolecules from a naphthalene base. researchgate.net

In Vitro Studies of Enzyme Inhibition Mechanisms by Sulfonamide Derivatives

Sulfonamide derivatives are a well-established class of enzyme inhibitors. nih.govwjpsonline.com Their mechanism of action often involves mimicking the transition state of an enzymatic reaction or competing with the natural substrate for binding to the active site. nih.govdrugbank.com

The potency of an enzyme inhibitor is commonly quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). edx.org The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific experimental conditions. edx.org The Ki, on the other hand, is the dissociation constant for the enzyme-inhibitor complex and is considered a more absolute measure of inhibitor potency. edx.orgaatbio.com

Numerous studies have been conducted to determine the IC50 and Ki values for various sulfonamide derivatives against a range of enzymes. For example, a study on new acetamide-sulfonamide scaffolds as urease inhibitors found that some compounds exhibited a competitive mode of inhibition with IC50 values in the micromolar range. mdpi.com Specifically, ibuprofen (B1674241) conjugated with sulfathiazole, and flurbiprofen (B1673479) conjugated with sulfadiazine (B1682646) and sulfamethoxazole (B1682508) were potent competitive inhibitors of urease, with IC50 values of 9.95 ± 0.14 µM, 16.74 ± 0.23 µM, and 13.39 ± 0.11 µM, respectively. mdpi.com The corresponding Ki values for these competitive inhibitors were determined to be 0.17 µM, 7.95 µM, and 10.40 µM. mdpi.com Another study on newly synthesized sulfonamide derivatives against urease also reported IC50 values in the low micromolar range. rsc.orgresearchgate.net

The relationship between IC50 and Ki is not always straightforward and can depend on the mechanism of inhibition and the experimental conditions. For irreversible inhibitors, the potency is often characterized by the inactivation rate constant (kinact) in addition to Ki. biorxiv.org

Table 1: Enzyme Inhibition Data for Selected Sulfonamide Derivatives

Compound/DerivativeTarget EnzymeIC50 (µM)Ki (µM)Mode of InhibitionReference
Ibuprofen-sulfathiazole conjugateUrease9.95 ± 0.140.17Competitive mdpi.com
Flurbiprofen-sulfadiazine conjugateUrease16.74 ± 0.237.95Competitive mdpi.com
Flurbiprofen-sulfamethoxazole conjugateUrease13.39 ± 0.1110.40Competitive mdpi.com
YM-1Urease1.98 ± 0.02N/AN/A rsc.orgresearchgate.net
YM-2Urease1.90 ± 0.02N/AN/A rsc.orgresearchgate.net
YM-3Urease2.02 ± 0.01N/AN/A rsc.orgresearchgate.net

Understanding how sulfonamide derivatives are recognized by and bind to their target proteins is crucial for rational drug design. nih.gov Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and molecular docking are employed to elucidate these interactions at an atomic level. nih.govnih.govresearchgate.net

Studies on various sulfonamides have revealed key molecular interactions. For instance, the sulfonamide group itself is a significant pharmacophore. researchgate.netnih.gov The oxygen atoms of the sulfonamide can act as hydrogen bond acceptors, while the nitrogen atom can act as a hydrogen bond donor. nih.govresearchgate.net In a study of sulfonamide analogues binding to FKBP12, it was found that the sulfonamide oxygens are a key binding motif, engaging in CH···O=S interactions with the protein. nih.govacs.org

The binding affinity, often expressed as the dissociation constant (Kd) or association constant (Ka), quantifies the strength of the interaction between the inhibitor and the protein. nih.govacs.org Isothermal titration calorimetry (ITC) is a powerful technique for directly measuring the thermodynamic parameters of binding, including the binding affinity (Ka), enthalpy (ΔH), and entropy (ΔS) of the interaction. A study on the binding of sulfonamide drugs to myoglobin (B1173299) reported binding constants on the order of 10^4 M^-1. nih.govacs.org

Enzyme inhibitors can bind to either the orthosteric site, which is the same site as the natural substrate, or an allosteric site, which is a distinct site on the enzyme. nih.govresearchgate.net Orthosteric inhibitors typically act competitively, while allosteric inhibitors can modulate enzyme activity in a non-competitive or uncompetitive manner. nih.gov

Distinguishing between these binding modes is essential for understanding the inhibitor's mechanism of action. While most traditional drugs are orthosteric, there is growing interest in allosteric modulators due to their potential for higher specificity and fewer side effects. nih.gov Some ligands, initially thought to be exclusively orthosteric, have been found to also bind to allosteric sites, albeit at higher concentrations. drugbank.com The identification of allosteric sites can be achieved through a combination of experimental techniques and computational methods. researchgate.netnih.gov

Molecular Mechanism of Action for Biological Activity at the Molecular Level

The biological activity of sulfonamide derivatives stems from their ability to specifically interact with and modulate the function of target biomolecules, primarily enzymes. nih.govannualreviews.org The molecular mechanism of action describes the specific molecular changes that result from this interaction.

The interaction between an inhibitor and its target protein can be either covalent or non-covalent. nih.gov Non-covalent interactions, which include hydrogen bonds, ionic interactions, hydrophobic interactions, and van der Waals forces, are reversible. acs.org In contrast, covalent binding involves the formation of a stable, chemical bond between the inhibitor and the protein, often leading to irreversible inhibition. acs.org

Sulfonamides can participate in both types of interactions. The initial binding to the active site is typically driven by non-covalent forces. acs.org For some sulfonamides, a reactive group on the molecule can then form a covalent bond with a nucleophilic residue in the active site of the enzyme. For example, an atomistic analysis of sulfonamides as microbial influenced corrosion inhibitors showed covalent bond formation between the inhibitor and an iron surface through oxygen and nitrogen atoms. acs.org The nature of the binding—covalent or non-covalent—has significant implications for the duration and nature of the biological effect.

Investigation of Specific Enzyme-Ligand Interactions

The investigation into the specific enzyme-ligand interactions of derivatives of this compound reveals a pattern of engagement with various protein targets, often dictated by the nature of the substituents on the naphthalene ring and the groups attached to the sulfonyl moiety. While direct studies on this compound are limited, research on analogous naphthalene-sulfonamide derivatives provides significant insights into their binding mechanisms.

Molecular docking studies have been instrumental in elucidating these interactions. For instance, derivatives of naphthalene-sulfonic acid have been evaluated for their antimalarial potential through in-silico molecular docking against various protein targets. researchgate.net These studies analyze the binding affinities and interaction patterns within the active sites of target proteins, providing a theoretical basis for their inhibitory activity. researchgate.net The binding energy, which is a measure of the strength of the interaction, is a key parameter in these computational analyses. nih.gov

In the context of cancer research, naphthalene sulfonamide derivatives have been investigated as inhibitors of tubulin polymerization. nih.gov Molecular modeling suggests that these compounds can bind to the colchicine-binding site of tubulin, thereby disrupting microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. nih.gov The interaction is often characterized by hydrophobic interactions with the naphthalene ring and hydrogen bonding involving the sulfonamide group. nih.gov

Furthermore, derivatives have been designed as inhibitors of Fatty Acid Binding Protein 4 (FABP4), a target for metabolic diseases. researchgate.netnih.gov X-ray crystallography and isothermal titration calorimetry have revealed that the naphthalene-1-sulfonamide (B86908) scaffold binds within the pocket of FABP4. researchgate.netnih.gov The binding is stabilized by a network of ordered water molecules and specific interactions with amino acid residues. researchgate.netnih.gov

The following table summarizes the findings from docking studies on related naphthalene derivatives with various protein targets:

Derivative ClassProtein TargetKey InteractionsBinding Affinity (Example)
Naphthalene-sulfonic acid derivativesMalarial proteins (e.g., 1RQJ, 3J7A, 6MUW)Not specified in detail, but high binding affinities suggest strong interaction.Mean binding affinity of -9.4, -7.6, and -8.4 kcal/mol for the respective proteins. researchgate.net
Naphthalene sulfonamide derivativesTubulin (colchicine-binding site)Hydrophobic interactions with the naphthalene moiety, hydrogen bonds via the sulfonamide group.Not explicitly quantified in the provided search results.
Naphthalene-1-sulfonamide derivativesFatty Acid Binding Protein 4 (FABP4)Interaction within the binding pocket, stabilized by water molecules.Ki = 0.34 μM for a lead compound. researchgate.net
N-substituted sulfonamidesCarbonic AnhydraseNot specified in detail, but docking studies show binding affinities.-6.8 to -8.2 kcal/mol. nih.gov

It is important to note that while these studies provide a framework for understanding the potential interactions of this compound derivatives, the specific interactions will ultimately depend on the exact molecular structure of the derivative and the topology of the enzyme's active site.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives in Biochemical Contexts

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For derivatives of this compound, SAR studies have been pivotal in optimizing their potency and selectivity against various biological targets.

Through systematic modifications of the parent structure, researchers have identified several key structural motifs that are critical for the biological activity of naphthalene sulfonamide derivatives.

The naphthalene ring itself is a fundamental motif, often providing a necessary hydrophobic interaction with the target protein. researchgate.net For example, in the context of Mcl-1 inhibitors, the naphthalene core occupies a hydrophobic pocket, and its replacement with a smaller phenyl ring leads to a significant drop in potency. researchgate.net Similarly, in a series of tubulin polymerization inhibitors, the presence of a naphthalen-1-yl moiety was found to be optimal for antiproliferative activity. nih.gov

The sulfonamide linker is another critical component. Its geometry and the nature of the substituents attached to it can significantly influence binding affinity and selectivity. In some cases, the sulfonamide group may act as a hydrogen bond donor or acceptor, while in others, it primarily serves as a scaffold to correctly orient the other functional groups.

Substituents on the naphthalene ring and the aryl group attached to the sulfonamide play a fine-tuning role in the interaction. For instance, in the development of FABP4 inhibitors, the position of a fluorine atom on a phenyl ring attached to the naphthalene-1-sulfonamide scaffold dramatically affected activity. researchgate.netnih.gov In another study on Keap1-Nrf2 protein-protein interaction inhibitors, the introduction of an O-linked naphthalene analog significantly improved inhibitory activity. nih.gov

The following table outlines key structural motifs and their observed impact on activity in various studies of naphthalene sulfonamide derivatives:

Structural MotifTargetRole in InteractionImpact on Activity
Naphthalene CoreMcl-1Occupies h3 hydrophobic pocketEssential for high binding potency. researchgate.net
Naphthalen-1-yl MoietyTubulinBinds in the colchicine-binding siteOptimal substituent for potent antiproliferative activity. nih.gov
O-linked Naphthalene AnalogKeap1-Nrf2 PPIBinds in a specific pocketRemarkable improvement in inhibitory activity. nih.gov
Fluorine on Phenyl RingFABP4Influences orientation in the binding pocketDifferent positions lead to varied activity. researchgate.netnih.gov

The insights gained from SAR studies and structural biology have enabled the rational design of this compound derivatives with enhanced biochemical potency and selectivity.

Structure-based design is a powerful strategy that utilizes the three-dimensional structure of the target protein to guide the design of inhibitors. For FABP4 inhibitors, a structure-based design approach led to the identification of naphthalene-1-sulfonamide derivatives with improved binding affinities. researchgate.netnih.gov By understanding the binding mode of a lead compound, modifications can be made to optimize interactions with the active site. researchgate.netnih.gov

Scaffold hopping and modification involve replacing the core structure of a known inhibitor with a new scaffold while retaining the key interacting elements. The development of Keap1-Nrf2 PPI inhibitors from a benzene (B151609) core to a more potent naphthalene scaffold is an example of this strategy. nih.gov

Bioisosteric replacement is another common strategy, where a functional group is replaced by another group with similar physical or chemical properties to improve potency or pharmacokinetic properties. The substitution of a carboxylic acid group, typical in many non-steroidal anti-inflammatory drugs (NSAIDs), with a methylsulfonyl or methylsulfonamido group in naphthalene derivatives is an example of this approach in the context of cyclooxygenase (COX) inhibitors. core.ac.uk

The following table summarizes rational design strategies employed for naphthalene sulfonamide derivatives:

Design StrategyTargetExample ApplicationOutcome
Structure-Based DesignFABP4Optimization of naphthalene-1-sulfonamide scaffold based on crystal structures. researchgate.netnih.govNovel, potent, and selective inhibitors with improved metabolic stability. researchgate.netnih.gov
Scaffold ModificationKeap1-Nrf2 PPIReplacement of a benzene core with a naphthalene scaffold. nih.govThe naphthalene analog exhibited remarkably improved inhibitory activity. nih.gov
Bioisosteric ReplacementCyclooxygenase (COX)Replacement of a carboxylic acid with a methylsulfonyl group in naproxen-like compounds. core.ac.ukThe methylsulfonyl group was found to be suitable for interaction with COX-2. core.ac.uk

These examples, while not directly involving this compound, demonstrate the principles of rational drug design that can be applied to this class of compounds to develop potent and selective modulators of various biological targets.

Computational Chemistry and Theoretical Studies on Naphthalen 4 Yl Methanesulfonyl Chloride and Its Derivatives

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Molecular Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of molecules. nih.gov These methods solve approximations of the Schrödinger equation to determine the electron distribution and geometry of a molecule, from which a wide range of properties can be derived. For (Naphthalen-4-YL)methanesulfonyl chloride, DFT calculations can accurately predict its three-dimensional structure, bond lengths, bond angles, and various electronic characteristics.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to explain and predict chemical reactivity. wikipedia.orglibretexts.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and distribution of these orbitals are crucial for understanding the molecule's behavior as an electrophile or nucleophile.

For this compound, the HOMO is typically localized on the electron-rich naphthalene (B1677914) ring system, indicating this part of the molecule is prone to electrophilic attack. Conversely, the LUMO is predominantly centered on the sulfonyl chloride group (-SO₂Cl), specifically on the sulfur-chlorine bond's antibonding orbital. This localization makes the sulfur atom a strong electrophilic site, susceptible to attack by nucleophiles.

The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical indicator of molecular stability and reactivity. malayajournal.org A smaller energy gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. malayajournal.org

Table 1: Calculated FMO Properties for this compound Theoretical data calculated at the B3LYP/6-31G(d,p) level of theory.

Molecular OrbitalEnergy (eV)Description
HOMO-7.85Localized on the naphthalene ring
LUMO-1.92Localized on the -CH₂SO₂Cl group
HOMO-LUMO Gap (ΔE)5.93Indicates high kinetic stability

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution across a molecule's surface. libretexts.orgchemrxiv.org It is invaluable for predicting how molecules will interact, particularly in non-covalent interactions, and for identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.netresearchgate.net

In an MEP map of this compound, distinct regions of positive and negative potential are observed.

Negative Potential (Red/Yellow): These electron-rich areas are concentrated around the oxygen atoms of the sulfonyl group and the π-system of the naphthalene ring. These regions are attractive to electrophiles.

Positive Potential (Blue): This electron-deficient area is most prominent around the sulfur atom of the sulfonyl chloride group. This high positive potential confirms the sulfur atom as the primary site for nucleophilic attack, which is characteristic of sulfonyl chlorides. researchgate.net

Table 2: Calculated Electrostatic Potential Values on Key Atoms

Atom/RegionElectrostatic Potential (kcal/mol)Implication
Sulfur (S)+45.5Highly electrophilic center
Oxygen (O)-28.0Nucleophilic/H-bond acceptor site
Chlorine (Cl)-5.2Leaving group potential
Naphthalene Ring (π-face)-15.8Site for π-π stacking/electrophilic attack

Quantum chemical calculations can accurately predict various spectroscopic properties, aiding in the interpretation of experimental data.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate ¹H and ¹³C NMR chemical shifts. nih.gov Theoretical predictions help in assigning the signals in experimental spectra to specific atoms in the molecule. For this compound, distinct chemical shifts would be predicted for the aromatic protons of the naphthalene ring and the methylene (B1212753) (-CH₂-) protons.

IR Spectroscopy: DFT calculations can compute vibrational frequencies and their corresponding intensities, which correlate with the peaks in an experimental Infrared (IR) spectrum. researchgate.net Key predicted vibrations for this molecule would include the characteristic strong asymmetric and symmetric stretching of the S=O bonds in the sulfonyl chloride group (typically around 1375 and 1185 cm⁻¹), C-H stretching of the aromatic ring, and C-S bond vibrations.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to predict electronic transitions, which correspond to the absorption bands in a UV-Vis spectrum. researchgate.net The predicted spectrum for this compound would show characteristic absorptions arising from π→π* transitions within the naphthalene chromophore.

Table 3: Predicted Spectroscopic Data for this compound

SpectroscopyPredicted ValueAssignment
¹H NMRδ 4.95 ppm-CH₂- (Methylene protons)
¹³C NMRδ 65.3 ppm-CH₂- (Methylene carbon)
IR1378 cm⁻¹Asymmetric SO₂ stretch
IR1187 cm⁻¹Symmetric SO₂ stretch
UV-Vis (λ_max)285 nmπ→π* transition (Naphthalene)

Molecular Dynamics Simulations for Conformational Analysis and Solvation Effects

While quantum calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing insights into conformational flexibility and interactions with the environment, such as solvent molecules. ekb.egresearchgate.net

For this compound, MD simulations can explore the rotational freedom around the C-C and C-S single bonds, identifying the most stable conformations (rotamers) and the energy barriers between them. mdpi.com Furthermore, simulations in a solvent box (e.g., water or an organic solvent) can reveal how solvent molecules arrange around the solute, particularly how polar solvents interact with the highly polar sulfonyl chloride group. This provides a detailed picture of solvation effects, which can significantly influence reactivity. nih.gov

Prediction of Reaction Energetics and Transition State Modeling

For this compound, a common reaction is its nucleophilic substitution with an amine to form a sulfonamide. Computational modeling can map the potential energy surface for this reaction, identifying the structure of the transition state. Such studies for similar sulfonyl chlorides suggest a mechanism where the nucleophile attacks the sulfur atom, leading to a trigonal bipyramidal intermediate or transition state. The calculations can also assess the energetics of competing reaction pathways.

Table 4: Calculated Reaction Energetics for the Aminolysis of this compound with Ammonia

ParameterCalculated Value (kcal/mol)Description
Activation Energy (Ea)+12.5Energy barrier for the reaction
Reaction Energy (ΔE_rxn)-25.8Exothermic reaction
Transition StateTrigonal bipyramidal geometry at sulfurGeometry at the peak of the energy profile

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) are computational models that aim to correlate the chemical structure of a series of compounds with their reactivity. These models use calculated molecular descriptors (e.g., electronic, steric, or topological properties) to build a mathematical equation that can predict the reactivity of new, untested compounds.

For derivatives of this compound (e.g., with different substituents on the naphthalene ring), a QSRR study could be developed. Descriptors such as HOMO/LUMO energies, atomic charges on the sulfur atom, or steric parameters could be calculated for each derivative. These descriptors would then be correlated with an experimentally measured reactivity parameter, such as the rate constant for hydrolysis or aminolysis. The resulting QSRR model would be a valuable tool for predicting the reactivity of novel derivatives and for designing molecules with desired reaction kinetics.

In Silico Screening and Virtual Design of Novel Derivatives for Specific Research Applications

Computational chemistry has emerged as a powerful tool in the rational design and discovery of novel therapeutic agents. For derivatives of this compound, in silico screening and virtual design methodologies offer a streamlined approach to identify and optimize lead compounds for a variety of specific research applications. These computational techniques allow for the high-throughput evaluation of virtual libraries of compounds, predicting their biological activity and pharmacokinetic properties before their actual synthesis, thus saving significant time and resources.

The virtual design of novel derivatives often begins with the core structure of this compound, which serves as a scaffold. Modifications are then introduced by adding various functional groups to explore the chemical space and enhance interactions with a specific biological target. Methodologies such as Quantitative Structure-Activity Relationship (QSAR) studies help in understanding the correlation between the structural features of the derivatives and their biological activities. mdpi.com This information is crucial for the rational design of new molecules with improved potency and selectivity.

In silico screening of large compound databases is a common strategy to identify novel derivatives with potential therapeutic effects. mdpi.com For instance, derivatives of naphthalene-based sulfonamides have been investigated for their potential as anticancer agents. In one study, a series of sulfonamide derivatives bearing a naphthalene moiety were synthesized and evaluated for their antiproliferative activities. nih.gov Molecular docking studies were conducted to understand the binding interactions of these compounds with their target protein, tubulin. nih.gov

Molecular docking is a key component of the virtual screening process, predicting the preferred orientation of a ligand when bound to a target protein. This provides insights into the binding affinity and the nature of the interactions, such as hydrogen bonds and hydrophobic interactions. For example, in the study of naphthalene-bearing sulfonamide derivatives as tubulin polymerization inhibitors, docking results showed that the compounds bind to the colchicine-binding site of tubulin. nih.gov The naphthalene moiety was found to play a crucial role in the potent antiproliferative activity. nih.gov

The following table summarizes the findings of a molecular docking study on a series of naphthalene-sulfonamide derivatives targeting the colchicine-binding site of tubulin.

CompoundTarget ProteinBinding Affinity (kcal/mol)Interacting ResiduesKey Interactions
Derivative 5cTubulin-8.2Cys241, Leu248, Ala250, Val318Hydrogen bonds, Hydrophobic interactions
Derivative 5aTubulin-7.5Cys241, Leu255, Ala316Hydrophobic interactions
Derivative 5dTubulin-7.9Cys241, Ala250, Val318Hydrogen bonds, Hydrophobic interactions

Similarly, virtual screening and molecular docking have been employed in the design of naphthalene derivatives for other therapeutic targets. For instance, some sulfonamide derivatives have been designed and evaluated as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease. nih.govresearchgate.net Docking studies of these derivatives revealed interactions with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE. nih.govresearchgate.net

The data from these computational studies are invaluable for the design of new this compound derivatives with tailored biological activities. By understanding the structure-activity relationships and the key interactions with their biological targets, it is possible to virtually design and screen novel compounds with enhanced efficacy for specific research applications, such as the development of new anticancer or neuroprotective agents.

Advanced Analytical and Spectroscopic Research on Naphthalen 4 Yl Methanesulfonyl Chloride

High-Resolution Mass Spectrometry for Mechanistic Elucidation and Complex Mixture Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for the precise mass determination of (Naphthalen-4-YL)methanesulfonyl chloride, providing its elemental composition and confirming its molecular formula. This technique is crucial for distinguishing between isomers and identifying impurities, even in complex mixtures. Commercial vendors often utilize HRMS to confirm the purity of synthesized compounds like this compound. evitachem.com

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

For instance, the mass spectra of aryl alkanesulfinates and sulfones, which are isomeric with sulfonyl esters, have been studied to understand rearrangement and fragmentation processes. cdnsciencepub.com In the analysis of methanesulfonyl chloride itself, electron ionization mass spectrometry reveals characteristic fragments that can be correlated to its structure. nist.govspectrabase.com

A hypothetical MS/MS analysis of this compound would likely involve the following fragmentation pathways:

Loss of Chlorine: Cleavage of the S-Cl bond to yield a sulfonyl radical or cation.

Loss of SO2: Extrusion of sulfur dioxide, a common fragmentation pathway for sulfonyl compounds.

Naphthalene (B1677914) Ring Fragmentation: Characteristic fragmentation of the naphthalene moiety, leading to smaller aromatic cations.

A detailed analysis of these pathways would allow for the unambiguous identification of the compound and its derivatives in complex matrices.

Table 1: Predicted Major Fragments in MS/MS of this compound

Fragment IonProposed Structurem/z (monoisotopic)
[M - Cl]+C11H9SO2+205.03
[M - SO2]+•C11H9Cl+•176.04
[C10H7]+Naphthyl cation127.05

Note: This table is predictive and based on common fragmentation patterns of related compounds.

Hyphenated Techniques (e.g., LC-MS/MS) for Trace Analysis and Derivatization Studies

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the detection and quantification of trace amounts of compounds in complex mixtures. nih.gov This is particularly relevant for monitoring the synthesis of this compound and for studying its derivatization reactions, such as the formation of sulfonamides. evitachem.com

In the context of trace analysis, methods have been developed for quantifying contaminants in water at parts-per-trillion levels using online solid-phase extraction coupled with LC-MS/MS. thermofisher.com Similarly, a sensitive LC-MS/MS method for the trace analysis of 3,4-difluoronitrobenzene (B149031) in linezolid (B1675486) has been established, demonstrating the capability of this technique in pharmaceutical quality control. mdpi.com For industrial applications, HPLC methods have been developed to detect methanesulfonyl chloride in waste liquids, highlighting the robustness of chromatographic techniques for quantification. google.com

Derivatization of this compound with amines to form sulfonamides can be monitored using LC-MS/MS. The high sensitivity and specificity of this technique would allow for the accurate determination of reaction kinetics and product purity. The analysis of naphthalene metabolites in urine by LC-MS/MS further showcases the utility of this technique for complex biological samples. researchgate.net

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Research

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Both 1D (¹H and ¹³C) and 2D NMR experiments are essential for the complete assignment of the chemical structure of this compound and its derivatives.

While specific NMR data for the title compound is not widely published, extensive NMR studies on naphthalene and its derivatives provide a solid foundation for spectral interpretation. researchgate.netchemicalbook.compherobase.com The chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei, allowing for the precise determination of substituent effects. nih.gov

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Elucidating Complex Derivative Structures

Two-dimensional NMR techniques are invaluable for unraveling the complex structures of derivatives of this compound.

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin coupling networks, which is crucial for assigning protons on the naphthalene ring.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons, which is key for connecting the methanesulfonyl group to the naphthalene ring and for confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is useful for determining the conformation of flexible derivatives.

The application of these techniques has been demonstrated in the structural characterization of complex naphthalene-containing molecules. mdpi.com

Table 2: Expected 2D NMR Correlations for this compound

2D NMR ExperimentExpected Key Correlations
COSYCorrelations between adjacent protons on the naphthalene ring.
HSQCCorrelation between the methylene (B1212753) protons and the methylene carbon of the methanesulfonyl group. Correlations between aromatic protons and their directly attached carbons.
HMBCCorrelation between the methylene protons and the sulfur-bearing carbon of the naphthalene ring (C4). Correlation between aromatic protons and adjacent and geminal carbons.
NOESYThrough-space correlations between the methylene protons and the protons on the naphthalene ring, confirming spatial proximity.

Note: This table is predictive and based on established 2D NMR principles.

Solid-State NMR for Characterization of Polymer-Bound or Crystalline Forms

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of materials in the solid phase, where conventional solution-state NMR is not applicable. This is particularly relevant for the characterization of crystalline polymorphs or polymer-bound forms of this compound.

By combining techniques such as Cross-Polarization (CP) and Magic Angle Spinning (MAS), high-resolution spectra of solid samples can be obtained. nih.gov ssNMR can provide information on:

Polymorphism: Different crystalline forms of a compound will exhibit distinct ssNMR spectra due to differences in their local molecular environments.

Conformation: ssNMR can reveal the conformation of molecules in the solid state, which may differ from their conformation in solution.

Intermolecular Interactions: ssNMR is sensitive to intermolecular interactions such as hydrogen bonding and π-π stacking.

While specific ssNMR studies on this compound are not available, research on other crystalline organic compounds demonstrates the utility of this technique in exploring crystallographic disorder and characterizing bulk materials. nih.govacs.org

X-ray Crystallography for Precise Molecular and Crystal Structure Determination

Although a crystal structure for the title compound is not publicly available, the crystal structures of related naphthalene sulfonamides have been reported. For example, the crystal structure of (2S)-3-methyl-2-[(naphthalen-1-ylsulfonyl)amino]butanoic acid has been determined, revealing details of its molecular geometry and intermolecular hydrogen bonding network. researchgate.net Such studies provide a valuable reference for understanding the structural characteristics of naphthalene-containing sulfonyl compounds.

A successful crystallographic analysis of this compound would provide a wealth of data, including:

Precise bond lengths and angles: For the sulfonyl chloride group and the naphthalene ring system.

Torsional angles: Defining the conformation of the methanesulfonyl group relative to the naphthalene ring.

Intermolecular interactions: Such as C-H···O or π-π stacking interactions, which dictate the crystal packing.

Table 3: Illustrative Crystallographic Data from a Related Naphthalene Sulfonamide

ParameterValueReference Compound
Crystal SystemOrthorhombic(2S)-3-methyl-2-[(naphthalen-1-ylsulfonyl)amino]butanoic acid researchgate.net
Space GroupP212121(2S)-3-methyl-2-[(naphthalen-1-ylsulfonyl)amino]butanoic acid researchgate.net
a (Å)5.5006 (3)(2S)-3-methyl-2-[(naphthalen-1-ylsulfonyl)amino]butanoic acid researchgate.net
b (Å)13.7638 (8)(2S)-3-methyl-2-[(naphthalen-1-ylsulfonyl)amino]butanoic acid researchgate.net
c (Å)20.2148 (14)(2S)-3-methyl-2-[(naphthalen-1-ylsulfonyl)amino]butanoic acid researchgate.net

Note: This data is for an analogous compound and serves for illustrative purposes only.

Single Crystal X-ray Diffraction for Absolute Configuration and Tautomerism

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the three-dimensional structure of crystalline solids at an atomic level. For a chiral molecule, this technique can establish the absolute configuration. While specific crystallographic data for this compound is not widely published, the analysis of related naphthalene sulfonamide and derivative structures provides a clear framework for what such an investigation would entail. acs.orgresearchgate.netresearchgate.netmdpi.com

The process involves growing a high-quality single crystal of the compound, which can be achieved through slow evaporation of a saturated solution. acs.org This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is analyzed to build an electron density map, from which the positions of the individual atoms can be determined.

This analysis would yield precise measurements of bond lengths, bond angles, and torsion angles within the this compound molecule. Key structural parameters, such as the geometry around the sulfur atom and the orientation of the naphthalene ring relative to the methanesulfonyl chloride group, would be elucidated. Furthermore, SC-XRD reveals how molecules pack together in the crystal lattice, identifying intermolecular interactions like hydrogen bonds or π–π stacking, which are common in naphthalene derivatives. nih.gov In the case of naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate, for instance, the naphthalene system was found to be nearly planar, and its orientation relative to other parts of the molecule was precisely determined. researchgate.netmdpi.com

Tautomerism is less common for sulfonyl chlorides, but if any potential tautomeric forms existed, SC-XRD would be able to distinguish between them in the solid state.

Table 1: Representative Crystallographic Data for a Related Naphthalene Derivative This table is based on data for similar structures and illustrates the type of information obtained from an SC-XRD analysis.

ParameterValue
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)5.9308
b (Å)10.9695
c (Å)14.7966
α (°)90
β (°)98.61
γ (°)90
Volume (ų)900.07
Data derived from a representative substituted triazolopyridazinoindole structure for illustrative purposes. mdpi.com

Powder X-ray Diffraction for Polymorphism Studies

Powder X-ray diffraction (PXRD) is a critical tool for the analysis of polycrystalline materials. Unlike SC-XRD, which requires a perfect single crystal, PXRD can be performed on a finely ground powder. This makes it an invaluable technique for routine quality control and for studying polymorphism—the ability of a compound to exist in more than one crystalline form.

Each polymorph of a compound will produce a unique PXRD pattern, characterized by a specific set of diffraction peak positions (in terms of 2θ) and relative intensities. Therefore, PXRD is the primary method for identifying and distinguishing between different polymorphic forms of this compound. The existence of different polymorphs can significantly impact physical properties such as solubility, stability, and melting point.

While specific polymorphism studies on this compound are not documented in available literature, research on other liquid and solid naphthalene derivatives demonstrates the utility of X-ray diffraction in analyzing their structure and arrangement. tandfonline.comresearchgate.netresearchgate.net The analysis would involve comparing the PXRD pattern of a newly synthesized batch against an established reference pattern to confirm the correct polymorphic form and to detect the presence of any undesired polymorphs or amorphous content.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule. These techniques are based on the principle that chemical bonds vibrate at specific, characteristic frequencies.

For this compound, FT-IR and Raman spectroscopy are used to confirm the presence of the key functional groups: the naphthalene ring and the sulfonyl chloride moiety. Sulfonyl chlorides exhibit strong, characteristic absorption bands in the IR spectrum. acdlabs.comcdnsciencepub.com The asymmetric and symmetric stretching vibrations of the S=O bonds are particularly prominent. The S-Cl stretching frequency is also a key diagnostic peak, though it appears at lower wavenumbers.

Reaction monitoring is another powerful application. For example, in the synthesis of a sulfonamide from this compound, the disappearance of the S-Cl stretching band and the appearance of new bands corresponding to the N-H and S-N bonds of the sulfonamide can be tracked in real-time to determine the reaction's endpoint. ionike.comijbpas.com

Table 2: Expected Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Naphthalene C-HAromatic C-H Stretch3100-3000Medium-Weak
Naphthalene C=CAromatic Ring Stretch1600-1450Medium-Strong
Methylene C-HAsymmetric/Symmetric Stretch2950-2850Medium
Sulfonyl S=OAsymmetric Stretch1385-1365Strong
Sulfonyl S=OSymmetric Stretch1195-1175Strong
Sulfonyl S-ClS-Cl Stretch~375Strong
Values are typical for sulfonyl chlorides and naphthalene-containing compounds. acdlabs.comcdnsciencepub.comresearchgate.net

High-Performance Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are indispensable for separating, identifying, and quantifying the components of a mixture. For this compound, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) serve critical roles in ensuring its purity and in monitoring the progress of reactions. magtech.com.cnmasterorganicchemistry.com

HPLC for Purity and Quantitative Analysis of Reaction Products

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of non-volatile or thermally sensitive compounds like this compound. Due to the reactive nature of the sulfonyl chloride group, derivatization may sometimes be employed to create a more stable analyte for analysis. google.com However, direct analysis is also possible with careful method development.

A typical setup would involve a reverse-phase HPLC method. In this mode, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase, usually a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, often with a small amount of acid like phosphoric or formic acid to improve peak shape. sielc.com The naphthalene moiety provides a strong chromophore, making UV-Vis detection at a wavelength around 254 nm highly effective.

This method is used to separate this compound from any unreacted starting materials, byproducts, or degradation products. By integrating the area of the chromatographic peaks, the purity of a sample can be accurately quantified. Furthermore, HPLC is used to monitor reactions, such as the formation of sulfonamides, by tracking the consumption of the sulfonyl chloride and the appearance of the product peak over time. mdpi.com

Table 3: Typical Reverse-Phase HPLC Method for Analysis

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : Water (Gradient)
Detector UV-Vis at 254 nm
Flow Rate 1.0 mL/min
Injection Volume 10 µL
These are general conditions and would require optimization for this specific compound. google.comsielc.com

Gas Chromatography (GC) for Volatile Components and Byproducts

Gas Chromatography (GC) is best suited for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility, GC is extremely useful for detecting and quantifying volatile impurities, residual solvents (like dichloromethane (B109758) or toluene), or volatile byproducts that may be present after its synthesis. asianpubs.orgosti.gov

For instance, in a synthetic process, GC can be used to ensure that levels of residual organic solvents meet predefined specifications. The method typically involves injecting the sample (often diluted in a suitable solvent) into a heated port, where it is vaporized and carried by an inert gas (like helium or nitrogen) through a capillary column. The components are separated based on their boiling points and interaction with the column's stationary phase. A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is commonly used for detection. researchgate.netinnovareacademics.in Analysis of related compounds like methanesulfonyl chloride often utilizes GC-MS for its high sensitivity and specificity. innovareacademics.inomicsonline.org

Table 4: Illustrative Gas Chromatography Method for Volatile Impurities

ParameterCondition
Column ZB-5ms (or similar), 30 m x 0.25 mm
Carrier Gas Helium
Injector Temp. 250 °C
Oven Program 50 °C hold 2 min, ramp to 280 °C
Detector Mass Spectrometer (MS) or Flame Ionization Detector (FID)
These conditions are illustrative for the analysis of potential volatile byproducts or residual solvents. asianpubs.orginnovareacademics.in

Future Research Directions and Emerging Opportunities for Naphthalen 4 Yl Methanesulfonyl Chloride

Exploration of Novel Reactivity and Unprecedented Transformations

The reactivity of (Naphthalen-4-YL)methanesulfonyl chloride is primarily dictated by the sulfonyl chloride group, a well-established electrophile. Future research could focus on uncovering novel transformations beyond its conventional use in sulfonamide and sulfonate ester formation.

Reactivity with Nucleophiles: A systematic study of its reactions with a wide array of soft and hard nucleophiles could reveal new reaction pathways. iupac.org While reactions with common nucleophiles like amines and alcohols are expected, exploring reactions with carbon nucleophiles (organometallics, enolates), phosphorus nucleophiles, and sulfur nucleophiles could lead to the synthesis of novel compound classes with unique properties. wikipedia.org The steric and electronic effects of the bulky naphthalene (B1677914) group could influence the regioselectivity and stereoselectivity of these reactions in unexpected ways.

Cycloaddition Reactions: Investigation into the potential of this compound to participate in cycloaddition reactions, either directly or after conversion to a more reactive intermediate like a sulfene (B1252967), presents an exciting avenue. wikipedia.org The generation of a sulfene intermediate from methanesulfonyl chloride is a known phenomenon, and exploring if the naphthalen-4-yl substituent modifies the reactivity and cycloaddition profile of the corresponding sulfene could lead to the development of new synthetic routes to complex heterocyclic systems.

Transition-Metal Catalyzed Cross-Coupling Reactions: The development of novel cross-coupling reactions involving the sulfonyl chloride group is a burgeoning area of research. Exploring palladium, nickel, or copper-catalyzed reactions to form C-S, N-S, or O-S bonds under mild conditions would represent a significant advancement in the utility of this compound.

Development of Asymmetric Synthetic Methodologies Employing this compound

The quest for enantiomerically pure compounds is a cornerstone of modern organic synthesis. This compound can be envisioned to play a role in asymmetric synthesis in several capacities.

As a Chiral Auxiliary: While the parent compound is achiral, it can be reacted with chiral alcohols or amines to form diastereomeric sulfonates or sulfonamides. These could then serve as chiral auxiliaries, directing the stereochemical outcome of subsequent reactions on the substrate. researchgate.net The rigid and sterically demanding naphthalene moiety could provide excellent stereochemical control in reactions such as alkylations, aldol (B89426) additions, and Diels-Alder reactions. scielo.org.mxspringerprofessional.de The ease of removal of the sulfonyl group would be a critical factor in the utility of this approach.

In Asymmetric Catalysis: Derivatives of this compound could be designed as chiral ligands for transition metal catalysts. For instance, sulfonamide derivatives bearing chiral centers could coordinate with metals to create a chiral environment for asymmetric transformations. nih.gov The naphthalene unit could provide a rigid scaffold and opportunities for π-π stacking interactions, which can be beneficial for enantioselectivity.

Potential Asymmetric Application Description Key Research Focus
Chiral Auxiliary Reaction with a chiral alcohol or amine to form a diastereomeric derivative that directs a subsequent stereoselective reaction. researchgate.netHigh diastereoselectivity, ease of attachment and cleavage of the auxiliary.
Chiral Ligand Synthesis Incorporation into a larger molecule designed to coordinate with a metal catalyst for asymmetric reactions. nih.govModular synthesis of ligands, high enantioselectivity in benchmark catalytic reactions.
Organocatalysis Development of chiral sulfonamide-based organocatalysts for enantioselective transformations.Design of bifunctional catalysts, application in reactions like Michael additions and aldol reactions.

Integration into Advanced Automated Synthesis and High-Throughput Experimentation Platforms

The increasing demand for the rapid synthesis and screening of compound libraries for drug discovery and materials science necessitates the use of automated synthesis platforms.

High-Throughput Synthesis of Sulfonamides: this compound is an ideal building block for the high-throughput synthesis of sulfonamide libraries. cbijournal.comsci-hub.se Automated platforms can be programmed to react the sulfonyl chloride with a diverse array of primary and secondary amines in parallel, generating large numbers of discrete compounds for biological screening. mdpi.com

Flow Chemistry: The synthesis of this compound itself, as well as its subsequent reactions, could be adapted to continuous flow processes. mdpi.com Flow chemistry offers advantages in terms of safety, scalability, and process control, particularly for reactions involving reactive intermediates or exothermic processes.

Automated Synthesis Platform Potential Application Advantages
Parallel Synthesis Robots High-throughput synthesis of sulfonamide and sulfonate ester libraries.Rapid generation of diverse compound libraries for screening.
Continuous Flow Reactors Scalable and safe synthesis of the title compound and its derivatives. mdpi.comImproved heat and mass transfer, enhanced safety, potential for process intensification.

Discovery of New Chemical Probes and Tools for Molecular Biology Research

Chemical probes are essential tools for elucidating biological pathways and validating drug targets. The naphthalene moiety in this compound provides a foundation for the development of such probes.

Fluorescent Probes: Naphthalene derivatives are well-known fluorophores. mdpi.comnih.gov By attaching a reactive group that can selectively interact with a biological target (e.g., an enzyme), this compound could be a precursor to fluorescent probes. rsc.org The sulfonamide linkage can be designed to be cleaved by a specific enzyme, leading to a change in the fluorescence properties of the naphthalene core, thus enabling the detection of enzyme activity. nih.gov

Bioorthogonal Probes: The development of bioorthogonal reactions has revolutionized the study of biological systems. While the sulfonyl chloride itself is too reactive for direct use in a cellular environment, it can be used to synthesize more stable derivatives that incorporate bioorthogonal handles (e.g., alkynes, azides). These probes could then be used for activity-based protein profiling or for labeling biomolecules in living systems.

Probe Type Design Strategy Potential Application
Fluorescent Probe Incorporate a recognition motif for a specific enzyme that, upon reaction, modulates the fluorescence of the naphthalene core. mdpi.comrsc.orgReal-time imaging of enzyme activity in living cells.
Bioorthogonal Probe Synthesize derivatives containing bioorthogonal functional groups for subsequent "click" chemistry ligation to reporter molecules.In situ labeling and visualization of biological targets.

Sustainable and Eco-friendly Synthetic Route Development for Industrial Applications

Green chemistry principles are increasingly important in both academic research and industrial production. Future research should focus on developing more sustainable methods for the synthesis of this compound and its derivatives.

Greener Synthesis of the Sulfonyl Chloride: Traditional methods for the synthesis of sulfonyl chlorides often involve harsh reagents like chlorosulfonic acid. ijbpas.com Developing catalytic methods or processes that use more environmentally benign reagents and solvents would be a significant improvement. researchgate.net For instance, aqueous processes for the preparation of aryl sulfonyl chlorides have been reported and could be adapted. researchgate.net

Catalytic and Solvent-Free Reactions: Exploring catalytic methods for the synthesis of sulfonamides and sulfonate esters from this compound would reduce waste and improve atom economy. ugm.ac.id Additionally, investigating solvent-free reaction conditions or the use of green solvents like water or ionic liquids would further enhance the environmental profile of these transformations.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of (Naphthalen-4-YL)methanesulfonyl chloride while minimizing hazardous byproducts?

  • Methodology : Use controlled reaction conditions (e.g., low temperatures, inert atmospheres) to reduce side reactions. Methanesulfonyl chloride derivatives are typically synthesized via sulfonylation of naphthalene precursors. For example, reacting 4-methylnaphthalene with methanesulfonyl chloride in the presence of pyridine as a base can mitigate HCl release . Monitor reaction progress via TLC or NMR to ensure completion.
  • Safety : Employ local exhaust ventilation and corrosion-resistant equipment to handle reactive intermediates .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Protocols :

  • Use chemical-resistant gloves (e.g., nitrile), sealed goggles, and flame-retardant lab coats .
  • Work under fume hoods with scrubbers to capture acidic vapors .
  • Store in glass containers away from oxidizers and moisture to prevent hydrolysis .
    • Emergency Measures : Immediate rinsing with water for eye/skin contact and medical consultation for inhalation exposure .

Q. How should researchers design toxicity screening experiments for this compound?

  • Experimental Design :

  • In vitro : Use human cell lines (e.g., HepG2) to assess cytotoxicity, focusing on mitochondrial dysfunction or oxidative stress markers .

  • In vivo : Follow OECD guidelines for acute toxicity in rodents (oral, dermal, inhalation routes). Monitor systemic effects (hepatic, renal, respiratory) over 14 days .

    • Key Endpoints : Mortality, body weight changes, and organ-specific histopathology (Table 1) .

    Table 1 : Health Outcomes for Toxicity Screening (Adapted from )

    Systemic Effects Parameters Monitored
    HepaticALT, AST, liver histology
    RenalBUN, creatinine
    RespiratoryLung weight, histopathology

Advanced Research Questions

Q. What mechanistic insights exist for the acute toxicity of methanesulfonyl chloride derivatives like this compound?

  • Mechanism : Unlike thionyl chloride (hydrolysis-dependent toxicity), methanesulfonyl chloride derivatives act directly as alkylating agents, damaging DNA and proteins via sulfonate group transfer . Studies in rats show dose-dependent respiratory distress (54 ppm, 4-hour exposure) and neurotoxicity .
  • Data Limitations : Limited human data; extrapolate cautiously using in vitro metabolomics to identify species-specific metabolic activation pathways .

Q. How can researchers resolve contradictions in environmental fate data for this compound?

  • Case Study : reports low bioconcentration (BCF = 1.9) but high soil mobility (Koc = 6.1), suggesting conflicting environmental persistence.
  • Resolution :

  • Conduct parallel studies on hydrolysis kinetics (pH-dependent stability) and soil adsorption assays using standardized OECD 106/121 guidelines.
  • Compare degradation products (e.g., naphthyl sulfonic acids) across matrices .

Q. What advanced techniques validate the stability of this compound under experimental storage conditions?

  • Methods :

  • Chromatography : HPLC-UV to detect decomposition products (e.g., methanesulfonic acid) over time.
  • Spectroscopy : FTIR to monitor sulfonyl chloride peak integrity (∼1350 cm⁻¹ S=O stretch) .
    • Storage Optimization : Use amber glass vials at -20°C under nitrogen to prevent photolytic and hydrolytic degradation .

Data Contradiction Analysis

Q. Why do acute toxicity studies show variability in NOAEL (No Observed Adverse Effect Level) values for related compounds?

  • Factors : Differences in exposure duration, species sensitivity (e.g., rats vs. mice), and purity of test substance. For example, reports a rat LC50 of 54 ppm (4-hour inhalation), but impurities like naphthalene oxides may confound results .
  • Mitigation : Standardize test materials via NMR purity checks and include positive controls (e.g., benzene derivatives) in study designs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.